molecular formula C8H11BO3 B151341 (3-(2-Hydroxyethyl)phenyl)boronic acid CAS No. 647853-32-5

(3-(2-Hydroxyethyl)phenyl)boronic acid

Cat. No.: B151341
CAS No.: 647853-32-5
M. Wt: 165.98 g/mol
InChI Key: GCSYFWQBJAJDGY-UHFFFAOYSA-N
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Description

(3-(2-Hydroxyethyl)phenyl)boronic acid (CAS 647853-32-5) is a versatile organoboron compound valued in materials science and chemical biology research. Its molecular structure incorporates both a boronic acid functional group and a 2-hydroxyethyl spacer, making it a valuable building block for constructing dynamic covalent systems and functionalized polymers. A primary research application leverages its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a fundamental interaction known as boronate ester formation . This reversible binding is exploited in the development of dynamic covalent materials, including self-healing vitrimers and recyclable polymers, where the boronic acid group acts as a dynamic cross-link . The exchange kinetics of these bonds, such as transesterification and metathesis, allow the material to be reshaped and repaired while maintaining structural integrity at service temperatures . Furthermore, this specific boronic acid is highly suitable for creating affinity matrices. The boronic acid group can immobilize molecules containing cis-diols, such as RNA and glycoproteins, for separation and sensing applications . The 2-hydroxyethyl chain in its structure can be directly utilized or functionalized to copolymerize with other monomers, such as 2-hydroxyethyl methacrylate (HEMA), to create hydrophilic and biocompatible polymer membranes or hydrogels used in boronate affinity chromatography . This makes it a key reagent for developing separation systems that can isolate biomolecules like RNA from complex mixtures, capitalizing on the specific interaction with the 2',3'-cis-diol at the RNA molecule's 3'-end . As a reagent, it requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(2-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSYFWQBJAJDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610676
Record name [3-(2-Hydroxyethyl)phenyl]boronic acid
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Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647853-32-5
Record name [3-(2-Hydroxyethyl)phenyl]boronic acid
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Record name 3-(2-Hydroxyethyl)benzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(2-Hydroxyethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (3-(2-Hydroxyethyl)phenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic process.

Introduction

This compound (CAS No: 647853-32-5) is an organoboron compound featuring a phenylboronic acid moiety substituted with a 2-hydroxyethyl group at the meta position.[1] Its bifunctional nature, possessing both a reactive boronic acid group for cross-coupling reactions and a hydroxyl group for further functionalization, makes it a versatile building block in medicinal chemistry and materials science. This guide details the primary synthetic routes for its preparation, focusing on methods that are both efficient and adaptable for laboratory-scale synthesis.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for the formation of aryl-carbon-boron bonds. The most common strategies involve the borylation of an appropriately substituted phenyl precursor. Given the presence of a reactive hydroxyl group, a protection-deprotection strategy is often necessary to ensure compatibility with the organometallic intermediates.

Two primary pathways are detailed below:

  • Pathway 1: Grignard Reaction of a Protected 3-Bromophenylethanol

  • Pathway 2: Palladium-Catalyzed Borylation of a Protected 3-Bromophenylethanol

The logical workflow for the synthesis generally follows these key stages:

Synthesis_Workflow Start Starting Material (3-Bromophenylethanol) Protection Hydroxyl Protection Start->Protection Borylation Borylation Reaction (Grignard or Pd-catalyzed) Protection->Borylation Hydrolysis Hydrolysis of Boronate Ester Borylation->Hydrolysis Deprotection Hydroxyl Deprotection Hydrolysis->Deprotection Purification Purification Deprotection->Purification Product Final Product (this compound) Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Pathway 1: Synthesis via Grignard Reaction

This classic method involves the formation of a Grignard reagent from a protected 3-bromophenylethanol, followed by reaction with a trialkyl borate and subsequent hydrolysis.

The overall reaction scheme is as follows:

Grignard_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Grignard Formation & Borylation cluster_step3 Step 3: Hydrolysis & Deprotection A 3-Bromophenylethanol C8H9BrO C Protected 3-Bromophenylethanol e.g., C14H23BrOSi A->C Protection B Protecting Group (e.g., TBDMSCl) Base (e.g., Imidazole) F Boronate Ester Intermediate C->F 1. Mg, THF 2. B(OR)3 D Mg, THF E Trialkyl borate (e.g., B(OiPr)3) H This compound C8H11BO3 F->H Hydrolysis & Deprotection G Acidic Workup (e.g., HCl) Deprotecting Agent (e.g., TBAF)

Figure 2: Synthesis of this compound via the Grignard pathway.

Step 1: Protection of 3-Bromophenylethanol

  • To a solution of 3-bromophenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TBDMS-protected 3-bromophenylethanol.

Step 2: Grignard Reaction and Borylation

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of the TBDMS-protected 3-bromophenylethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

  • Slowly add triisopropyl borate (1.5 eq) to the Grignard reagent solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture to 0 °C and slowly quench with 1 M HCl.

  • Stir the mixture for 1 hour to hydrolyze the boronate ester.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF) (1.1 eq) to deprotect the silyl ether.

  • Stir the reaction for 2-4 hours at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to obtain this compound.

Parameter Value Reference
Starting Material 3-BromophenylethanolCommercial
Protecting Agent TBDMSClStandard Protocol
Borylating Agent Triisopropyl borate[2]
Typical Yield (Overall) 50-70%Estimated
Purity >95%Expected

Table 1: Summary of quantitative data for the Grignard synthesis pathway.

Pathway 2: Synthesis via Palladium-Catalyzed Borylation

This modern approach utilizes a palladium catalyst to couple a protected 3-bromophenylethanol with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method often offers better functional group tolerance.[3][4][5]

The general reaction scheme for this pathway is:

Pd_Pathway cluster_step1_pd Step 1: Protection cluster_step2_pd Step 2: Pd-Catalyzed Borylation cluster_step3_pd Step 3: Deprotection & Hydrolysis A_pd 3-Bromophenylethanol C8H9BrO C_pd Protected 3-Bromophenylethanol e.g., C14H23BrOSi A_pd->C_pd Protection B_pd Protecting Group (e.g., TBDMSCl) Base (e.g., Imidazole) F_pd Pinacol Boronate Ester Intermediate C_pd->F_pd Borylation D_pd B2pin2 KOAc E_pd Pd Catalyst (e.g., Pd(dppf)Cl2) Solvent (e.g., Dioxane) H_pd This compound C8H11BO3 F_pd->H_pd Deprotection & Hydrolysis G_pd Deprotecting Agent (e.g., TBAF) Acidic Workup (e.g., HCl)

Figure 3: Synthesis of this compound via Palladium-Catalyzed Borylation.

Step 1: Protection of 3-Bromophenylethanol

  • This step is identical to Step 1 in the Grignard pathway.

Step 2: Palladium-Catalyzed Borylation

  • In a reaction vessel, combine the protected 3-bromophenylethanol (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the pinacol boronate ester.

Step 3: Deprotection and Hydrolysis

  • Dissolve the pinacol boronate ester in THF.

  • Add TBAF (1.1 eq) and stir at room temperature for 2-4 hours to remove the TBDMS protecting group.

  • To hydrolyze the pinacol ester, add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir vigorously for 4-6 hours.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Parameter Value Reference
Starting Material 3-BromophenylethanolCommercial
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)[6][3]
Catalyst Pd(dppf)Cl₂[6]
Typical Yield (Overall) 60-80%Estimated
Purity >97%Expected

Table 2: Summary of quantitative data for the Palladium-Catalyzed Borylation pathway.

Purification and Characterization

The final product, this compound, is typically a white to off-white solid.[7] Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel.

Characterization of the final product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Safety Considerations

  • Organolithium and Grignard reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere with appropriate personal protective equipment.

  • Trialkyl borates are flammable and moisture-sensitive.

  • Palladium catalysts can be toxic and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound. The choice between the Grignard-based method and the palladium-catalyzed borylation will depend on the available resources, desired scale, and functional group compatibility requirements of the specific research application. Both methods, when executed with care, can provide high-purity material suitable for a wide range of applications in drug discovery and materials science.

References

An In-depth Technical Guide to (3-(2-Hydroxyethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Hydroxyethyl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and a hydroxyethyl group, which offers a handle for further functionalization and can influence the molecule's physicochemical properties. This guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound is an aromatic boronic acid characterized by a hydroxyethyl substituent at the meta position of the phenyl ring.

Molecular Structure:

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 647853-32-5[1]
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
SMILES OCCC1=CC=CC(B(O)O)=C1
InChI InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical Form Solid, white to light yellow crystal powder[2]
Melting Point 216-219 °C (for the parent compound, phenylboronic acid)
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[3]
Storage Conditions Inert atmosphere, 2-8°C[1]

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyethyl group, and the hydroxyl protons of the boronic acid and alcohol moieties. The aromatic protons would appear in the range of δ 7.0-8.0 ppm. The two methylene groups of the ethyl chain would likely appear as triplets around δ 2.8 and δ 3.8 ppm. The hydroxyl protons are typically broad and their chemical shift is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the boronic acid group being significantly deshielded. The two carbons of the hydroxyethyl group would appear in the aliphatic region.

  • ¹¹B NMR: The boron-11 NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of δ 27-33 ppm is indicative of a trigonal planar (sp²) boronic acid.[4]

3.2. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include: a broad O-H stretching band for the hydroxyl groups (boronic acid and alcohol) around 3200-3600 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and B-O stretching vibrations.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the preparation of arylboronic acids. A common approach involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

General Synthetic Workflow:

Synthesis_Workflow 3-Bromophenylethanol 3-Bromophenylethanol Grignard Reagent Formation Grignard Reagent Formation 3-Bromophenylethanol->Grignard Reagent Formation Mg, THF Borylation Borylation Grignard Reagent Formation->Borylation B(OMe)3 Hydrolysis Hydrolysis Borylation->Hydrolysis H3O+ This compound This compound Hydrolysis->this compound

Figure 2: General synthetic workflow for this compound.

Experimental Protocol (Illustrative):

  • Grignard Reagent Formation: To a solution of 3-bromophenylethanol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The reaction mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a change in the solution's appearance.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of trimethyl borate in anhydrous THF is added dropwise. The reaction is stirred at low temperature for a specified period.

  • Hydrolysis: The reaction mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., HCl).

  • Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Applications in Drug Development and Research

Boronic acids are a privileged class of compounds in medicinal chemistry due to their unique chemical properties.[5] this compound, with its dual functionality, presents several opportunities in drug discovery.

5.1. Suzuki-Miyaura Cross-Coupling Reactions

The primary application of phenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[6] This reaction is a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many drug molecules. The hydroxyethyl group can be either a benign substituent or a site for further elaboration of the molecule.

Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Coupling Boronic_Acid This compound Product Coupled Product Boronic_Acid->Product Aryl_Halide Aryl/Vinyl Halide or Triflate Aryl_Halide->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

5.2. Boronic Acids as Enzyme Inhibitors and Sensors

The boron atom in boronic acids can form reversible covalent bonds with diols, a structural feature present in many biological molecules, including carbohydrates and some amino acid side chains.[7] This property has been exploited to design enzyme inhibitors and sensors. The hydroxyethyl group in the title compound may influence its binding affinity and selectivity for biological targets.

5.3. Potential Role in Signaling Pathway Modulation

While specific studies on this compound are limited, the parent compound, phenylboronic acid, has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets. This suggests that substituted phenylboronic acids could be explored for their potential to modulate cellular signaling pathways involved in cell motility and proliferation.

Hypothetical Signaling Interaction:

Signaling_Pathway PBA_derivative This compound Rho_GTPases Rho GTPases PBA_derivative->Rho_GTPases Downstream_Effectors Downstream Effectors Rho_GTPases->Downstream_Effectors Cell_Migration Cell Migration Downstream_Effectors->Cell_Migration

Figure 4: Hypothetical inhibition of a cell migration signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a valuable building block for organic synthesis and a promising scaffold for the development of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling provides access to a wide range of complex molecules, while the presence of the boronic acid and hydroxyethyl moieties offers potential for targeted interactions with biological systems. Further research into the specific biological activities and applications of this compound is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide to (3-(2-Hydroxyethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on (3-(2-Hydroxyethyl)phenyl)boronic acid, a key building block in organic synthesis and drug discovery. The document details its physicochemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is an organoboron compound that belongs to the family of aryl boronic acids. These compounds are widely utilized in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The presence of both a boronic acid and a hydroxyethyl functional group makes it a versatile reagent for creating complex molecules.

PropertyValue
Molecular Formula C₈H₁₁BO₃[2][3][4]
Molecular Weight 165.98 g/mol [2][3][4]
CAS Number 647853-32-5[2][4]
Appearance Typically a solid

Experimental Protocols

Synthesis of this compound)

The synthesis of aryl boronic acids can be achieved through several methods, including the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][5] A plausible synthetic route for this compound starting from 3-bromophenylethanol is detailed below. This method involves the protection of the hydroxyl group, formation of a Grignard reagent, reaction with a borate ester, and subsequent deprotection and hydrolysis.

Materials:

  • 3-bromophenylethanol

  • Protecting agent (e.g., tert-Butyldimethylsilyl chloride)

  • Base (e.g., Imidazole)

  • Magnesium turnings

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Iodine (for initiating the Grignard reaction)

  • Triisopropyl borate

  • Acidic solution for hydrolysis (e.g., aqueous HCl)

  • Deprotecting agent (e.g., Tetrabutylammonium fluoride - TBAF)

  • Organic solvents for extraction and purification (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve 3-bromophenylethanol and imidazole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add tert-Butyldimethylsilyl chloride (TBDMSCl) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

  • Formation of the Grignard Reagent:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of the protected 3-bromophenylethanol in anhydrous THF dropwise to the magnesium turnings.

    • If the reaction does not initiate, gentle heating may be applied.

    • Once initiated, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

  • Borylation and Hydrolysis:

    • Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Add triisopropyl borate dropwise to the cooled solution.

    • Stir the mixture at -78 °C for a few hours, then allow it to slowly warm to room temperature.

    • Pour the reaction mixture into an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude boronic ester in THF.

    • Add a solution of TBAF and stir at room temperature until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture and purify the residue by column chromatography to yield this compound.

Applications in Drug Development

Aryl boronic acids are of significant interest in medicinal chemistry due to their unique chemical properties.[6] The boron atom in boronic acids can form reversible covalent bonds with diols, a structural motif present in many biological molecules, including carbohydrates and glycoproteins.[7][8] This property has been exploited in the development of sensors and drug delivery systems.[7][9]

Furthermore, the boronic acid moiety is a key pharmacophore in several approved drugs. For instance, bortezomib and ixazomib are proteasome inhibitors containing a boronic acid group that is crucial for their mechanism of action in treating multiple myeloma.[6][10] The empty p-orbital of the boron atom acts as a Lewis acid, facilitating the inhibition of the proteasome's catalytic site.[6]

The hydroxyethyl group on this compound provides an additional site for modification, allowing for its incorporation into more complex drug candidates or for tuning the pharmacokinetic properties of a molecule.

Below is a diagram illustrating a general workflow for the synthesis of an aryl boronic acid.

Synthesis_Workflow ArylHalide Aryl Halide (e.g., 3-bromophenylethanol) Protection Protection of Functional Groups ArylHalide->Protection Protecting Agent GrignardFormation Grignard Reagent Formation Protection->GrignardFormation Mg, THF Borylation Reaction with Trialkyl Borate GrignardFormation->Borylation B(OR)₃ Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis H₃O⁺ ArylBoronicAcid Aryl Boronic Acid Hydrolysis->ArylBoronicAcid

Caption: General workflow for the synthesis of aryl boronic acids.

Below is a diagram illustrating a simplified mechanism of proteasome inhibition by a boronic acid-containing drug.

Proteasome_Inhibition cluster_proteasome Proteasome Active Site Thr_OH Threonine Hydroxyl (Nucleophile) TetrahedralIntermediate Reversible Tetrahedral Complex (Inhibition) Thr_OH->TetrahedralIntermediate BoronicAcidDrug Boronic Acid Inhibitor (e.g., Bortezomib) BoronicAcidDrug->TetrahedralIntermediate Nucleophilic Attack

References

A Technical Guide to the General Synthesis of Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing functionalized phenylboronic acids and their corresponding esters. Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is fundamental to the construction of carbon-carbon bonds in pharmaceutical and materials science.[1][2] This document details the most prevalent synthetic methodologies, presents quantitative data for process optimization, provides detailed experimental protocols, and includes visualizations of reaction pathways and workflows.

Synthesis via Organometallic Intermediates

The most traditional and widely practiced methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[3][4] These methods are versatile but can be limited by the functional group tolerance of the highly reactive organometallic intermediates.[5]

Grignard Reagents

The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a cornerstone of boronic acid synthesis.[3][6] The Grignard reagent is typically prepared in situ from the corresponding aryl halide (bromide or iodide) and magnesium metal.[7] The subsequent reaction with the borate ester must be performed at low temperatures to prevent over-addition, which leads to the formation of borinic acid and borane byproducts.[3]

grignard_synthesis General Synthesis of Phenylboronic Acids via Grignard Reagents ArylHalide Aryl Halide (Ar-X, X=Br, I) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Ethereal Solvent (THF, Et₂O) Mg Mg Metal Mg->Grignard BoronateEster Boronate Complex (Ar-B(OR)₃⁻ MgX⁺) Grignard->BoronateEster Nucleophilic Attack Low Temp (-78 to 0 °C) Borate Trialkyl Borate (B(OR)₃) Borate->BoronateEster BoronicAcid Phenylboronic Acid (Ar-B(OH)₂) BoronateEster->BoronicAcid Hydrolysis AqueousAcid Aqueous Acid (e.g., HCl) AqueousAcid->BoronicAcid

Caption: Synthesis of Phenylboronic Acids via Grignard Reagents.

Table 1: Synthesis of Phenylboronic Acids via Grignard Reagents - Representative Yields

Entry Aryl Halide Borylation Reagent Conditions Yield (%) Reference
1 Bromobenzene B(OMe)₃ THF, -78 °C to RT ~60-70 [4]
2 4-Bromotoluene B(Oi-Pr)₃ THF, 0 °C to RT 85 [7]
3 2-(3-Iodophenyl)-1,3,4-oxadiazole B(Oi-Pr)₃ THF, -10 °C 75 [8]

| 4 | Methyl 4-bromobenzoate | B(Oi-Pr)₃ | THF, -78 °C to RT | 82 | N/A |

Experimental Protocol: Synthesis of 4-Methylphenylboronic Acid [3]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or the addition of an iodine crystal if necessary. Stir the mixture at room temperature until the magnesium is consumed.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the borate solution via cannula, maintaining the temperature below -60 °C.

  • Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the mixture to 0 °C and quench by the slow addition of 10% aqueous hydrochloric acid until the pH is ~2.

  • Extraction and Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield the white, solid 4-methylphenylboronic acid.

Organolithium Reagents & Directed ortho-Lithiation

Organolithium reagents, typically generated via halogen-metal exchange with an alkyllithium reagent like n-butyllithium (n-BuLi), offer an alternative route.[4][9] This method is often faster and proceeds at very low temperatures (-78 °C), which can sometimes improve selectivity.[8]

A powerful extension of this chemistry is Directed ortho-Lithiation (DoM) . In this strategy, a directing group (DG) on the phenyl ring (e.g., -CONR₂, -OMe, -NHBoc) chelates with the lithium reagent, directing deprotonation to the adjacent ortho position.[10][11] This allows for the regioselective synthesis of ortho-substituted phenylboronic acids that are otherwise difficult to access.[12]

dom_synthesis Directed ortho-Lithiation (DoM) for Phenylboronic Acid Synthesis Substrate Aryl Substrate with Directing Group (DG) Intermediate ortho-Lithiated Intermediate Substrate->Intermediate THF, -78 °C BuLi Alkyllithium (e.g., n-BuLi, s-BuLi) BuLi->Intermediate Boronate Boronate Complex Intermediate->Boronate Electrophilic Quench Borate Trialkyl Borate (B(OR)₃) Borate->Boronate Product ortho-Substituted Phenylboronic Acid Boronate->Product Hydrolysis AqueousAcid Aqueous Acid (e.g., HCl) AqueousAcid->Product

Caption: Synthesis via Directed ortho-Lithiation (DoM).

Experimental Protocol: Synthesis of 2-Formylphenylboronic Acid via DoM

  • Protection: Protect the aldehyde of 2-bromobenzaldehyde as a diethyl acetal by reacting with triethyl orthoformate in the presence of an acid catalyst.

  • Lithiation-Borylation: Dissolve the protected 2-bromobenzaldehyde diethyl acetal (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-BuLi (1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C. To this solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Hydrolysis and Deprotection: Allow the reaction to warm to room temperature overnight. Quench the reaction with 2 M HCl and stir vigorously for 4-6 hours to hydrolyze both the boronate ester and the acetal protecting group.

  • Isolation: Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to afford 2-formylphenylboronic acid.

Iridium-Catalyzed Aromatic C-H Borylation

A major advancement in the synthesis of arylboronic esters is the direct, transition metal-catalyzed borylation of C-H bonds. Iridium-catalyzed reactions are particularly effective, allowing for the conversion of unactivated arenes into their corresponding boronate esters with high regioselectivity, which is typically governed by steric factors (borylation occurs at the least hindered position). These methods tolerate a wide range of functional groups that are incompatible with organometallic routes.[13] The resulting pinacol boronate esters are often stable, crystalline solids that can be easily purified and stored.[3][14]

ir_borylation Iridium-Catalyzed C-H Borylation Catalytic Cycle Arene Arene (Ar-H) OxAdd C-H Activation Oxidative Addition Arene->OxAdd Diboron Diboron Reagent (B₂pin₂) Catalyst [Ir(I)] Catalyst + Ligand (e.g., dtbpy) ActiveCat Active Ir(III) Species [L-Ir(Bpin)₃] Catalyst->ActiveCat + B₂pin₂ ActiveCat->OxAdd RedElim Reductive Elimination OxAdd->RedElim Ir(V) Intermediate RedElim->Catalyst Catalyst Regeneration Product Aryl Boronate Ester (Ar-Bpin) RedElim->Product Byproduct H-Bpin RedElim->Byproduct

Caption: General Catalytic Cycle for Ir-Catalyzed C-H Borylation.

Table 2: Iridium-Catalyzed Borylation of Arenes - Representative Yields

Entry Arene Catalyst System Conditions Yield (%) Reference
1 Benzene [IrCl(COD)]₂ / bpy 80 °C, 16 h 95 [15]
2 Anisole [Ir(COE)₂Cl]₂ / dtbpy 100 °C, 8 h 99 [16]
3 1,3-Dichlorobenzene [Ir(OMe)(COD)]₂ / dtbpy 80 °C, 8 h 99 [17]

| 4 | Toluene | Polymeric Ir Catalyst | 118 °C, 24 h | >95 |[18] |

Experimental Protocol: One-Pot Synthesis of Arylboronic Acids via Ir-Catalyzed Borylation [17]

  • C-H Borylation: In a glovebox, charge a Schlenk flask with the iridium precursor [Ir(COD)OMe]₂ (0.1 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.2 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 eq). Add the arene (1.0 eq, e.g., 1,3-dichlorobenzene) and an anhydrous solvent such as THF or cyclopentyl methyl ether (CPME). Seal the flask, remove from the glovebox, and heat the reaction mixture at 80 °C for 8-16 hours.

  • Oxidative Hydrolysis: After cooling the reaction to room temperature, add a solution of sodium periodate (NaIO₄, 4.0 eq) in a 4:1 mixture of THF/H₂O. Stir the resulting biphasic mixture vigorously for 4-12 hours.

  • Isolation: Acidify the mixture to pH 1-2 with aqueous HCl. Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Miyaura Borylation Reaction

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[19] This method is exceptionally versatile and tolerates a vast array of functional groups. It provides a reliable route to arylboronic esters from readily available starting materials. The choice of base is critical to prevent competitive Suzuki-Miyaura coupling of the product. Weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are commonly employed.[19]

miyaura_borylation Miyaura Borylation Catalytic Cycle ArylHalide Aryl Halide (Ar-X) PdII_Aryl Ar-Pd(II)-X ArylHalide->PdII_Aryl Diboron B₂pin₂ Transmetal Transmetalation Diboron->Transmetal Base Base (KOAc) Base->Transmetal Pd0 Pd(0) Catalyst Pd0->PdII_Aryl Oxidative Addition PdII_Aryl->Transmetal PdII_Boryl Ar-Pd(II)-Bpin Transmetal->PdII_Boryl PdII_Boryl->Pd0 Reductive Elimination Product Aryl Boronate Ester (Ar-Bpin) PdII_Boryl->Product

Caption: Catalytic Cycle for the Miyaura Borylation Reaction.

Table 3: Miyaura Borylation of Aryl Halides - Representative Yields

Entry Aryl Halide Catalyst / Ligand Base Conditions Yield (%) Reference
1 4-Iodoacetophenone PdCl₂(dppf) KOAc DMSO, 80 °C 89 [19]
2 4-Bromobenzonitrile Pd(OAc)₂ / SPhos KOAc Toluene, 100 °C 95 N/A
3 2-Chloropyridine Pd(dba)₂ / PCy₃ KOAc Dioxane, 80 °C 81 [19]

| 4 | 1-Naphthyl triflate | PdCl₂(PPh₃)₂ | KOPh | Toluene, 50 °C | 98 |[19] |

Experimental Protocol: Synthesis of 4-(Methoxycarbonyl)phenylboronic acid pinacol ester [19]

  • Reaction Setup: To an oven-dried flask, add methyl 4-iodobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%).

  • Reaction Execution: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous solvent (e.g., dioxane or DMSO) via syringe. Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired arylboronic ester as a white solid.

Purification and Characterization

Phenylboronic acids can be challenging to purify due to their propensity to form cyclic, trimeric anhydrides known as boroxines upon dehydration. Standard purification techniques include:

  • Recrystallization: Effective for obtaining high-purity, crystalline boronic acids.[3]

  • Acid/Base Extraction: Phenylboronic acids are weak Lewis acids and can sometimes be purified by extracting into a basic aqueous solution and re-precipitating with acid.

  • Chromatography: While boronic acids can streak on silica gel, their corresponding pinacol esters are generally much more stable and well-behaved, making them ideal for chromatographic purification.[14]

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterization.

  • ¹H and ¹³C NMR: Provide standard information about the structure of the phenyl ring and its substituents.

  • ¹¹B NMR: This is a definitive technique for characterizing boronic acids and their derivatives.[20][21] The chemical shift is highly sensitive to the hybridization state of the boron atom.[22]

    • sp²-hybridized (trigonal planar) boronic acids and esters typically resonate in the range of δ 19-30 ppm .[22]

    • sp³-hybridized (tetrahedral) boronate "ate" complexes, formed in the presence of Lewis bases, show a significant upfield shift to δ 6-13 ppm .[22]

References

reactivity of the hydroxyethyl group on a phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Hydroxyethyl Group on Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of phenylboronic acids bearing a ortho-hydroxyethyl substituent. The unique interplay between the boronic acid and the hydroxyethyl group governs the molecule's chemical behavior, offering distinct advantages in multi-step synthesis and drug design.

The Core Principle: Intramolecular Cyclization

The defining characteristic of (2-(2-hydroxyethyl)phenyl)boronic acid is the spontaneous and reversible intramolecular condensation between the hydroxyethyl group and the boronic acid. This forms a stable, six-membered cyclic boronate ester, a structure known as a benzoxaborinine.[1][2] The molecule exists in a dynamic equilibrium that heavily favors this cyclic form under neutral and anhydrous conditions. This cyclization is the cornerstone of its reactivity, effectively protecting the boronic acid and influencing the chemical behavior of the entire molecule.

Caption: Equilibrium between the open-chain and cyclic ester forms.

Reactivity of the Hydroxyethyl Functional Group

Chemical transformations targeting the hydroxyethyl group proceed on the stable, cyclic benzoxaborinine structure. The intramolecular ester serves as a robust protecting group for the boronic acid moiety during these reactions.

Esterification / Acylation

The primary alcohol of the cyclized ester can be readily acylated to form esters using standard conditions, such as reaction with an acid chloride or carboxylic acid (Fischer esterification). This allows for the introduction of various functional groups or modification of physicochemical properties.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This transformation is valuable for creating key synthetic intermediates, such as (2-formylphenyl)boronic acid derivatives, which are precursors to complex heterocyclic systems. Mild oxidizing agents are typically employed to prevent oxidation of the C-B bond.

Data Presentation: Reactions at the Hydroxyethyl Group
ReactionReagents & ConditionsProductRepresentative Yield
Acylation Acetyl Chloride, Pyridine, CH₂Cl₂, 0 °C to RT2-(acetyloxy)ethyl derivative>95%
Esterification Benzoic Acid, H₂SO₄ (cat.), Toluene, Dean-Stark, Reflux2-(benzoyloxy)ethyl derivative80-90%
Oxidation to Aldehyde Pyridinium chlorochromate (PCC), CH₂Cl₂, RT2-formyl derivative75-85%
Oxidation to Acid Jones Reagent (CrO₃/H₂SO₄), Acetone, 0 °C2-carboxyphenyl derivative70-80%

Yields are representative and based on standard transformations of primary alcohols.

Reactivity of the Boronic Acid Moiety

The intramolecular cyclization modulates the reactivity of the boronic acid. The resulting cyclic boronate ester is significantly more stable than the free boronic acid to certain conditions but remains a competent partner in key C-C bond-forming reactions.[3][4]

Suzuki-Miyaura Cross-Coupling

A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction, can be performed directly using the cyclic boronate ester.[5] This demonstrates that the intramolecular protection does not render the boron center inert and avoids the need for an explicit protection-deprotection sequence for the boronic acid. The reaction proceeds efficiently with a range of aryl halides and triflates.

Data Presentation: Suzuki-Miyaura Coupling of Boronate Esters
Aryl HalideBoronate Ester PartnerCatalyst / Base / SolventProductYieldReference
4-BromoanisoleEthylene Glycol PhenylboronatePd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O4-Methoxybiphenyl75%[6]
1-Bromo-4-(trifluoromethyl)benzenePinacol PhenylboronateXPHOS-Pd-G3, CsOH·H₂O, THF4-(Trifluoromethyl)biphenyl96%[5]
2-BromopyridineEthylene Glycol PhenylboronatePd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O2-Phenylpyridine89%[6]
4-BromobenzaldehydePinacol PhenylboronatePd(PPh₃)₄, K₂CO₃, Toluene/H₂O4-Formylbiphenyl92%[5]

This data showcases typical yields for Suzuki couplings using cyclic boronate esters analogous to the intramolecularly formed benzoxaborinine.

Strategic Workflows and Protocols

The dual reactivity of this molecule allows for its strategic use in complex synthetic routes.

Synthesis and Protection-Reaction-Deprotection Workflow

A common synthetic route involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[7] Once formed, the molecule can be used in a workflow where a reaction is performed on another part of the molecule, leveraging the stable cyclic ester as protection, followed by hydrolysis to reveal the free boronic acid for subsequent reactions.

G start 2-Bromophenylethanol step1 1. Mg, THF 2. B(OMe)₃ 3. H₃O⁺ start->step1 intermediate (2-(2-Hydroxyethyl)phenyl)boronic acid (Cyclic Ester Form) step1->intermediate step2 Reaction on other functional group (e.g., Suzuki on Ar-X) intermediate->step2 modified_intermediate Modified Cyclic Ester step2->modified_intermediate step3 Hydrolysis (e.g., 0.1 M HCl) modified_intermediate->step3 final_product Final Product with Free Boronic Acid step3->final_product

Caption: Strategic workflow using the cyclic ester as a protecting group.

Experimental Protocols

Protocol: Synthesis of (2-(2-Hydroxyethyl)phenyl)boronic acid

This protocol is adapted from standard methods of boronic acid synthesis.[7]

  • Grignard Formation: To a flame-dried flask containing magnesium turnings (1.2 eq.) under argon, add a solution of 2-(2-bromoethyl)phenol (1.0 eq.) in anhydrous THF. Initiate the reaction and reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C. Add trimethyl borate (1.5 eq.) dropwise, maintaining the temperature. Allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction to 0 °C and slowly quench with 2 M HCl. Stir for 1 hour.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product, which exists primarily as the cyclic ester, can be purified by silica gel chromatography.

Protocol: Esterification of the Hydroxyethyl Group

This protocol is a representative Fischer esterification procedure.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the cyclic (2-(2-hydroxyethyl)phenyl)boronate ester (1.0 eq.) and benzoic acid (1.2 eq.) in toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.1 eq.).

  • Reflux: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue until no more water is collected or TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography.

Protocol: Suzuki-Miyaura Coupling of the Cyclic Boronate Ester

This protocol is adapted from established methods for coupling boronate esters.[5][6]

  • Reaction Setup: To a flask, add the cyclic (2-(2-hydroxyethyl)phenyl)boronate ester (1.2 eq.), the desired aryl bromide (1.0 eq.), Pd(dppf)Cl₂ catalyst (3 mol%), and Na₃PO₄ (3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water.

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 80-100 °C, stirring vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the biaryl product via silica gel chromatography.

Protocol: Deprotection (Hydrolysis) of the Cyclic Ester

This protocol regenerates the free boronic acid from its cyclic ester form.[10]

  • Hydrolysis: Dissolve the cyclic boronate ester (1.0 eq.) in diethyl ether.

  • Acidification: Add 0.1 M HCl and stir vigorously for 20-30 minutes at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the free boronic acid as a white solid.

References

Boronic Acids as Key Reagents in Suzuki-Miyaura Coupling: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported in 1979, this Nobel Prize-winning methodology has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures, particularly the biaryl motifs prevalent in many drug candidates.[1][2][3] At the heart of this powerful reaction lies the organoboron reagent, most commonly a boronic acid, whose unique properties—including stability, low toxicity, and commercial availability—have propelled the Suzuki-Miyaura coupling to the forefront of drug discovery and development.[1][2]

This technical guide provides an in-depth exploration of boronic acids and their derivatives as coupling partners in the Suzuki-Miyaura reaction. It covers the core reaction mechanism, key experimental parameters, detailed protocols, and applications relevant to researchers, scientists, and drug development professionals.

The Core Reagent: Boronic Acids and Their Derivatives

The versatility of the Suzuki-Miyaura reaction stems from the diverse range of organoboron compounds that can be employed. While boronic acids (RB(OH)₂) are the most common, their ester and trifluoroborate salt derivatives offer advantages in terms of stability and reactivity.

  • Boronic Acids (RB(OH)₂): These are often crystalline solids that are relatively stable to air and moisture.[4] They are readily prepared via several methods, including the reaction of organolithium or Grignard reagents with trialkyl borates like trimethyl borate, followed by acidic hydrolysis.[4][5]

  • Boronic Esters (e.g., Pinacol Esters): Boronic esters, particularly those derived from pinacol, exhibit enhanced stability, which helps prevent premature decomposition and protodeboronation—a common side reaction.[6] They can be conveniently synthesized through the palladium-catalyzed Miyaura borylation reaction, which couples an aryl or vinyl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[5][6]

  • Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborates are highly stable, crystalline solids that are easy to handle and purify.[7] They serve as a slow-release source of the corresponding boronic acid under the reaction conditions, offering robust reactivity and reducing side reactions like protodeboronation.[7]

The Catalytic Cycle: Mechanism of Action

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate R¹-Pd(II)L₂-X R1X R¹-X (Organic Halide) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate + Base Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide or triflate (R¹-X) to a Pd(0) complex, which is typically stabilized by ligands (L). This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][3] The reactivity of the organic halide generally follows the trend: I > OTf > Br >> Cl.[9]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent (R²) is transferred to the palladium center. The transmetalation requires activation by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R²B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[11][12]

  • Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (R¹ and R²) couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.[1][6]

Key Reaction Components and Quantitative Data

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

ComponentCommon ExamplesRole & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)The active catalyst is Pd(0), which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂).[2][6]
Ligand Triphenylphosphine (PPh₃), SPhos, XPhos, dppfLigands stabilize the Pd catalyst, enhance its reactivity, and influence efficiency. Electron-rich and bulky phosphine ligands generally facilitate oxidative addition and reductive elimination.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, NaOH, Ba(OH)₂Activates the boronic acid for transmetalation. The choice of base is critical and depends on the substrates' sensitivity.[12][13] Weaker bases like carbonates and phosphates are common.[12]
Solvent Toluene, Dioxane, THF, DMF, often with waterThe solvent system must solubilize the reactants. Biphasic systems (e.g., Toluene/Water) are frequently used.[2][6]
Comparative Performance of Common Bases

The selection of a base can significantly impact the reaction yield. The table below summarizes typical yields observed with different bases for the coupling of aryl bromides.

BaseSubstrate TypeTypical Yield Range (%)Notes
K₃PO₄ Aryl bromides85-98%A strong, effective base suitable for a wide range of substrates.[2][12]
Cs₂CO₃ Aryl bromides90-99%A highly effective but more expensive base, often used for challenging couplings.[12][14]
K₂CO₃ Aryl bromides75-95%A common, cost-effective base, often used in aqueous solvent mixtures.[12][15]
KF Aryl bromidesModerate to HighFluoride ions are believed to play a unique role in activating the boronic acid and can be beneficial for base-sensitive substrates.[12][16]
NaOH Aryl bromides~70%A strong, inexpensive base, but its high basicity can sometimes promote side reactions.[12]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used.

Substrate Scope and Representative Yields

The Suzuki-Miyaura coupling is renowned for its broad substrate scope. The following table provides examples of couplings with various substrates.

Aryl HalideBoronic Acid/EsterCatalyst/LigandBase/SolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1KF / Dioxane1101274[16]
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane-H₂O1001556[17]
2-Bromostyrene2-Vinylphenylboronic acidSPhos PrecatalystCsF / THF50->90 (typical)[18]
Aryl BromideArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / Toluene-H₂O1002-2490-99 (typical)[2]
2-Chlorothiophene3-Furan boronic acid[Pd(allyl)Cl]₂ / XPhosK₃PO₄ / THF-MeOH601891[19]

Detailed Experimental Protocol

This section provides a general, step-by-step procedure for a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[2]

Experimental_Workflow General Experimental Workflow start Start setup 1. Reaction Setup - Add aryl halide, boronic acid,  catalyst, ligand, and base to flask. start->setup inert 2. Create Inert Atmosphere - Seal flask. - Evacuate and backfill with N₂/Ar (3x). setup->inert solvents 3. Add Solvents - Add degassed organic solvent and water  via syringe. inert->solvents execute 4. Reaction Execution - Place in preheated oil bath. - Stir vigorously. solvents->execute monitor 5. Monitor Progress - Use TLC or GC-MS to check for  starting material consumption. execute->monitor monitor->execute Incomplete workup 6. Work-up - Cool to room temperature. - Quench with water, perform extraction. monitor->workup Reaction Complete purify 7. Purification - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Ethyl acetate, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure the reaction atmosphere is free of oxygen.[2]

  • Solvent Addition : Using syringes, add the degassed toluene and degassed water to the reaction flask.[2]

  • Reaction Execution : Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for the required duration, typically ranging from 2 to 24 hours.[2]

  • Monitoring : The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[2]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final product.[2]

Conclusion

The Suzuki-Miyaura coupling reaction, powered by the versatility and favorable properties of boronic acid reagents, is a profoundly impactful tool in modern organic chemistry. Its reliability, mild conditions, and broad functional group tolerance have cemented its role in the pharmaceutical industry, enabling the efficient synthesis of novel chemical entities and the large-scale production of life-saving medicines.[20][21] A thorough understanding of the underlying mechanism and the critical interplay between the catalyst, ligand, base, and solvent is paramount for researchers aiming to harness the full potential of this elegant and powerful transformation.

References

The Influence of Aromatic Ring Substituents on the Lewis Acidity of Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are a versatile class of molecules with wide-ranging applications in organic synthesis, catalysis, and medicinal chemistry. Their utility is intrinsically linked to the Lewis acidic nature of the boron center. This technical guide provides an in-depth exploration of how substituents on the phenyl ring modulate this Lewis acidity. Quantitative data on the acidity of various substituted phenylboronic acids are presented, alongside detailed experimental protocols for their determination. Logical and experimental workflows are illustrated to provide a comprehensive resource for professionals in the field.

Introduction to the Lewis Acidity of Phenylboronic Acids

Boronic acids, in general, act as Lewis acids, accepting a pair of electrons. In aqueous media, this typically involves the interaction with a hydroxide ion (OH⁻) to form a tetrahedral boronate anion, [R-B(OH)₃]⁻.[1] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa).[1] A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide ion.[1] The Lewis acidity of unsubstituted phenylboronic acid is reported to have a pKa of 8.86.[2]

The electronic properties of substituents on the phenyl ring significantly influence the electron density at the boron center, thereby altering the Lewis acidity. Electron-withdrawing groups (EWGs) are expected to increase Lewis acidity (decrease pKa), while electron-donating groups (EDGs) are expected to decrease it (increase pKa). This relationship can be quantitatively described by the Hammett equation.[3]

Quantitative Analysis of Substituent Effects

The effect of various substituents on the Lewis acidity of phenylboronic acids has been extensively studied. The following table summarizes the pKa values for a range of monosubstituted phenylboronic acids.

Substituent (Position)pKa ValueReference(s)
H8.86[2]
4-OCH₃9.12[4][5]
4-CH₃9.04
4-F8.77[2]
4-Cl8.58[3]
4-Br8.55[3]
4-I8.60[3]
4-CN8.13[3]
4-CF₃8.05[2][4][5]
3-OCH₃8.73
3-CH₃8.80
3-F8.35[2]
3-Cl8.24[3]
3-Br8.22[3]
3-I8.27[3]
3-CN7.90[3]
3-CF₃8.01[2]
2-F7.82[2]
2-Cl7.85[3]
2-Br7.91[3]
2-I8.22[3]
2-CHO7.00
2,3,4,6-tetrafluoro6.17[2]

Note: pKa values can vary slightly depending on the experimental conditions.

Experimental Protocols for Determining Lewis Acidity

Several methods are employed to determine the pKa of boronic acids. The most common techniques are UV-Vis spectrophotometric titration and potentiometric titration. The Gutmann-Beckett method offers an alternative for assessing Lewis acidity, particularly for boronic esters.

UV-Vis Spectrophotometric Titration

This method is suitable for arylboronic acids as it relies on the difference in the UV absorbance spectra between the trigonal boronic acid and the tetrahedral boronate species.[1]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO or methanol).

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.

  • Sample Preparation: Add a small aliquot of the boronic acid stock solution to each buffer solution in a UV-transparent cuvette or a 96-well plate. Include buffer blanks without the boronic acid.

  • Spectra Acquisition: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each sample.

  • Data Analysis:

    • Select a wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to a sigmoidal dose-response curve. The pKa is the pH at the inflection point of this curve.[1]

Potentiometric Titration

This classic method involves the direct titration of the boronic acid with a strong base.

Protocol:

  • Sample Preparation: Dissolve a known amount of the phenylboronic acid in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or acetonitrile to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

Gutmann-Beckett Method

This method provides a measure of the relative Lewis acidity by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon complexation with the Lewis acid.[6][7] While often used for boronate esters, it can be adapted for boronic acids.[6]

Protocol:

  • Sample Preparation: Prepare a solution of triethylphosphine oxide in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

  • NMR Measurement (Free Base): Record the ³¹P NMR spectrum of the TEPO solution.

  • Complex Formation: Add the boronic acid (or its ester derivative) to the TEPO solution.

  • NMR Measurement (Complex): Record the ³¹P NMR spectrum of the mixture.

  • Data Analysis: The change in the ³¹P chemical shift (Δδ) is proportional to the Lewis acidity of the boron center. The acceptor number (AN) can be calculated from this shift.[2]

Visualizing Key Concepts and Workflows

Equilibrium of Phenylboronic Acid

G PBA Phenylboronic Acid (Trigonal Planar) Boronate Phenylboronate Anion (Tetrahedral) PBA->Boronate + OH⁻ Boronate->PBA - OH⁻ OH OH⁻ H2O H₂O

Caption: Equilibrium between phenylboronic acid and its boronate anion.

Hammett Plot for Substituted Phenylboronic Acids

G cluster_0 Substituent Effect cluster_1 Lewis Acidity EDG Electron Donating Groups (EDG) (e.g., -OCH₃, -CH₃) Decreased_Acidity Decreased Lewis Acidity (Higher pKa) EDG->Decreased_Acidity Leads to EWG Electron Withdrawing Groups (EWG) (e.g., -CN, -CF₃) Increased_Acidity Increased Lewis Acidity (Lower pKa) EWG->Increased_Acidity Leads to

Caption: Relationship between substituent electronic effects and Lewis acidity.

Experimental Workflow for pKa Determination by UV-Vis

G Start Prepare Boronic Acid Stock Solution Mix Mix Stock with Each Buffer Start->Mix Buffers Prepare Series of pH Buffers Buffers->Mix Measure Measure UV-Vis Absorbance Spectra Mix->Measure Plot Plot Absorbance vs. pH Measure->Plot Fit Fit Data to Sigmoidal Curve Plot->Fit pKa Determine pKa from Inflection Point Fit->pKa

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Influence of Substituent Position

The position of the substituent on the phenyl ring—ortho, meta, or para—has a distinct impact on the Lewis acidity.

  • Para-Substituents: The effect of para-substituents is a combination of inductive and resonance effects. For instance, a para-fluoro substituent has an electron-withdrawing inductive effect but an electron-donating resonance effect, resulting in a relatively small increase in acidity.[2][3]

  • Meta-Substituents: For meta-substituents, the inductive effect is dominant.[3] Consequently, electron-withdrawing groups in the meta position generally lead to a more significant increase in acidity compared to the para position.[3]

  • Ortho-Substituents: Ortho-substituents can exert steric and electronic effects, and can also participate in intramolecular hydrogen bonding. For example, an ortho-fluoro substituent can form an intramolecular hydrogen bond with the B-OH group, stabilizing the boronate anion and leading to a significant increase in acidity.[2][3]

Conclusion

The Lewis acidity of substituted phenylboronic acids is a finely tunable property that is critical for their application in various fields. A thorough understanding of the electronic and steric effects of substituents, coupled with robust experimental methods for quantification, is essential for the rational design of new boronic acid-based catalysts, sensors, and therapeutic agents. This guide provides a foundational overview of these principles and practices to aid researchers in their endeavors.

References

oxidative stability and degradation of phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Oxidative Stability and Degradation of Phenylboronic Acids

Introduction

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic synthesis, renowned for their utility in Suzuki-Miyaura cross-coupling reactions, and are increasingly vital as pharmacophores and diagnostic tools in medicinal chemistry. Their ability to form reversible covalent bonds with diols makes them ideal for applications such as glucose sensing and drug delivery. However, a significant impediment to their broader application, particularly in biological systems, is their inherent metabolic instability. PBAs are susceptible to degradation through several pathways, most notably oxidative deboronation by reactive oxygen species (ROS).[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of phenylboronic acid stability. It covers the primary degradation mechanisms, factors that influence stability, quantitative data on degradation kinetics, and detailed experimental protocols for assessing stability.

Mechanisms of Phenylboronic Acid Degradation

The degradation of phenylboronic acids can proceed through multiple pathways, with oxidative deboronation being the most prominent in physiological environments. Other relevant pathways include thermal dehydration and protodeboronation.

Oxidative Deboronation

In biological contexts, the primary route of PBA degradation is through oxidation by ROS, with hydrogen peroxide (H₂O₂) being a key oxidant.[1] This process, often referred to as oxidative deboronation, converts the phenylboronic acid into the corresponding phenol and boric acid.[1][2]

The generally accepted mechanism involves three key steps:

  • Nucleophilic Attack: The empty p-orbital of the boron atom is attacked by a nucleophilic oxygen species, such as H₂O₂.[1]

  • Rearrangement: This is followed by a rate-limiting step involving the migration of the phenyl group from the boron atom to the adjacent oxygen atom.[1]

  • Hydrolysis: The resulting borate ester is labile and undergoes rapid hydrolysis to yield the final phenol and boric acid products.[1]

cluster_0 Oxidative Deboronation Pathway PBA Phenylboronic Acid (PhB(OH)₂) Intermediate Tetrahedral Intermediate PBA->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) TS Transition State (Rate-Limiting Phenyl Migration) Intermediate->TS BorateEster Labile Borate Ester TS->BorateEster Phenol Phenol (PhOH) BorateEster->Phenol + H₂O BoricAcid Boric Acid (B(OH)₃) BorateEster->BoricAcid + H₂O

Figure 1: Putative mechanism for the oxidative deboronation of phenylboronic acid by H₂O₂.
Other Degradation Pathways

  • Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, which occurs slowly in aqueous solutions.[3] While less rapid than oxidation, it can be a relevant degradation pathway over extended periods.

  • Thermal Dehydration: When heated, phenylboronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5][6] This process is reversible upon the addition of water.

cluster_1 Thermal Dehydration Pathway 3PBA 3 x Phenylboronic Acid Boroxine Triphenylboroxine 3PBA->Boroxine Δ (-3 H₂O) Boroxine->3PBA +3 H₂O 3H2O 3 x H₂O

Figure 2: Reversible thermal dehydration of phenylboronic acid to triphenylboroxine.

Factors Influencing Oxidative Stability

The susceptibility of PBAs to oxidation can be significantly modulated through structural modifications. Understanding these factors is critical for the design of stable boronic acid-containing molecules for drug development.

  • Electronic Effects: The rate-limiting step of oxidation involves the development of a vacant p-orbital on the boron atom.[1] Therefore, diminishing the electron density on the boron atom can significantly enhance oxidative stability.[1][7]

  • Intramolecular Coordination & Stereoelectronics: This is the most effective strategy for enhancing stability. The formation of stable, intramolecular esters, such as benzoxaboroles or boralactones (where a pendant carboxyl group coordinates with the boron), dramatically increases resistance to oxidation.[3][7] This stabilization arises from stereoelectronic constraints that diminish the stabilization of the developing p-orbital on the boron atom during the transition state of the oxidation reaction.[1]

  • Steric Hindrance: Protecting the boronic acid moiety as a boronate ester with sterically bulky diols (e.g., pinanediol) can improve stability, but this approach is often of limited utility in biological systems due to the need for inefficient exogenous protecting groups.[3]

  • pH: The rate of oxidation is dependent on pH. The formation of the tetrahedral boronate species (RB(OH)₃⁻), which is more prevalent at pH values near or above the pKa of the boronic acid (pKa of PBA ≈ 8.8), can influence the reaction rate.[3][8]

Quantitative Analysis of Phenylboronic Acid Stability

Significant improvements in oxidative stability have been quantified, highlighting the impact of structural modifications. The data below illustrates the dramatic increase in stability achieved through intramolecular coordination compared to simple phenylboronic acid.

Compound/ScaffoldModificationReported Stability Increase (vs. Phenylboronic Acid)Reference(s)
Boralactone Intramolecular coordination with a carboxyl group~10,000-fold[1][9][7][10]
Benzoxaborole Intramolecular cyclic esterModest increase[3][1]
2-Nitrophenylboronic Acid Intramolecular coordination with ortho-nitro groupIncreased stability[1]

Table 1: Comparison of relative oxidative stability of modified phenylboronic acids.

The kinetics of oxidation by hydrogen peroxide are typically evaluated by determining the second-order rate constants.

CompoundSecond-Order Rate Constant (k₂) at pH 7.4 (M⁻¹s⁻¹)Reference
Phenylboronic Acid (PBA) 0.28 ± 0.01[11] (SI)
Benzoxaborole (2-HMPBA) 0.043 ± 0.001[11] (SI)
Boralactone (BOL) (2.2 ± 0.2) x 10⁻⁵[11] (SI)

Table 2: Second-order rate constants for the oxidation of various boronic acids by H₂O₂. Data extracted from supplementary information of the cited reference.

Experimental Protocols for Stability Assessment

A systematic approach is required to evaluate the stability of phenylboronic acids. This typically involves subjecting the compound to stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Start Prepare Phenylboronic Acid Solution in Buffer Stress Initiate Degradation (e.g., Add H₂O₂, Adjust pH, Apply Heat) Start->Stress Sampling Withdraw Aliquots at Defined Time Intervals Stress->Sampling Analysis Analytical Measurement (HPLC-UV, UV-Vis, LC-MS) Sampling->Analysis Data Data Processing & Analysis (Calculate degradation %, rate constants) Analysis->Data End Generate Stability Profile Data->End

Figure 3: General experimental workflow for assessing the stability of phenylboronic acids.
Protocol for Monitoring Oxidation by UV-Vis Spectrophotometry

This continuous assay is effective for monitoring the conversion of a phenylboronic acid to its corresponding phenol, as the two compounds have distinct UV absorbance spectra.[1]

  • Materials:

    • Phenylboronic acid derivative of interest

    • Phosphate-buffered saline (PBS) or other relevant buffer at the desired pH

    • Hydrogen peroxide (H₂O₂) solution (30% w/w)

    • Quartz cuvettes

  • Equipment:

    • UV-Vis spectrophotometer with temperature control and kinetic measurement capabilities

  • Procedure:

    • Prepare a stock solution of the phenylboronic acid in the desired buffer.

    • Determine the optimal wavelength for monitoring the reaction by scanning the full UV spectra of the starting material (PBA derivative) and the expected product (corresponding phenol). The wavelength with the largest difference in absorbance (Δε) should be chosen.[1]

    • Place a solution of the phenylboronic acid (e.g., 100 µM) in a quartz cuvette and equilibrate to the desired temperature (e.g., 25 °C or 37 °C) in the spectrophotometer.

    • Initiate the reaction by adding a specific concentration of H₂O₂ (e.g., 1 mM).

    • Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.

    • The initial rate of the reaction can be calculated from the slope of the absorbance vs. time plot. Second-order rate constants can be determined by analyzing the data under pseudo-first-order conditions (with H₂O₂ in large excess).

Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent boronic acid from its degradation products.[12]

  • Materials:

    • Phenylboronic acid derivative

    • Solvents for mobile phase (e.g., HPLC-grade acetonitrile, methanol, water)

    • Buffers and additives (e.g., formic acid, ammonium acetate)

    • Degradation samples from forced degradation studies

  • Equipment:

    • HPLC system with a UV or Photo Diode Array (PDA) detector

    • Appropriate reversed-phase HPLC column (e.g., C18)

  • Procedure:

    • Method Development: Develop a gradient or isocratic elution method capable of resolving the peak for the intact phenylboronic acid from all potential degradation products (e.g., phenol) and formulation excipients. A common starting point is a water/acetonitrile gradient with 0.1% formic acid.

    • Sample Preparation: Prepare samples from the stability study (see Protocol 4.3) by diluting them to an appropriate concentration with the mobile phase. Ensure samples are prepared fresh to avoid pre-column degradation.[12]

    • Analysis: Inject the samples onto the HPLC system.

    • Quantification: Monitor the peak area of the parent compound over time. The percentage of the remaining compound can be calculated relative to the initial time point (t=0). The appearance of degradation product peaks can also be monitored and quantified.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and products under accelerated conditions, which is a key requirement in pharmaceutical development.[2][12]

  • Materials:

    • Phenylboronic acid derivative

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Equipment:

    • Constant temperature oven or water bath

    • pH meter

    • Analytical balance

    • Volumetric flasks

  • Procedure:

    • Prepare several solutions of the phenylboronic acid in a suitable solvent/buffer.

    • Acid Hydrolysis: Add HCl to one solution to achieve a final concentration of ~0.1 M.

    • Base Hydrolysis: Add NaOH to another solution to achieve a final concentration of ~0.1 M.

    • Oxidative Degradation: Add H₂O₂ to a third solution to achieve a final concentration of ~3%.[2]

    • Thermal Stress: Place a fourth solution in an oven at an elevated temperature (e.g., 60-80 °C).

    • Maintain all solutions at a specified temperature for a defined period (e.g., 24-48 hours), taking samples at various time points.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method (Protocol 4.2) to determine the extent of degradation and identify major degradants. For structural elucidation of unknown degradants, techniques like LC-MS are invaluable.[12]

Conclusion

The oxidative instability of phenylboronic acids remains a critical challenge for their application in drug development and other biological contexts. However, a deep understanding of the degradation mechanisms has paved the way for rational design strategies to mitigate this issue. The development of scaffolds with intramolecular coordination, such as boralactones, has been shown to dramatically enhance stability by orders of magnitude through the manipulation of stereoelectronic effects.[1][10] For professionals in the field, employing rigorous stability testing using the experimental protocols outlined in this guide is essential for the successful development of robust and effective boronic acid-based technologies.

References

physical properties like boiling point and form of (3-(2-Hydroxyethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the known physical properties of (3-(2-Hydroxyethyl)phenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's physical state and discusses the challenges in determining its boiling point, supported by generalized experimental protocols and a workflow diagram for physical property determination.

Physical Properties of this compound

This compound is a specialized organic compound. A comprehensive review of available data indicates that its physical form is consistently reported as a solid. However, a specific boiling point for this compound is not documented in publicly available literature. This is not uncommon for complex organic molecules, which may decompose at elevated temperatures before reaching a boiling point under standard atmospheric pressure. In such cases, the melting point is a more reliable and commonly reported physical constant.

Physical PropertyValueSource
Physical Form SolidSigma-Aldrich
Boiling Point Not ReportedN/A

Note on Boiling Point: The absence of a reported boiling point suggests that this compound may be thermally labile. Researchers interested in this property would likely need to perform the determination under vacuum (reduced pressure) to avoid decomposition.

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the physical form and melting/boiling point of a solid organic compound like this compound. These are standard laboratory procedures and should be adapted based on the specific equipment and safety protocols of the user's laboratory.

2.1. Determination of Physical Form

Objective: To visually inspect and characterize the physical state of the compound at ambient temperature.

Materials:

  • A small, clean, and dry sample of this compound.

  • Spatula.

  • White viewing tile or watch glass.

  • Microscope (optional).

Procedure:

  • Place a small amount of the substance onto the white viewing tile using a clean spatula.

  • Observe the sample against the white background under good lighting. Note its color, texture (e.g., crystalline, amorphous, powder), and any other distinguishing features.

  • If a more detailed observation is required, a small amount of the sample can be viewed under a microscope to examine its crystal structure.

  • Record all observations.

2.2. Determination of Melting Point

Objective: To determine the temperature range over which the solid compound melts.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar).

  • Capillary tubes (sealed at one end).

  • A pure, dry sample of the compound.

  • Mortar and pestle.

Procedure:

  • Finely powder a small amount of the dry sample using a mortar and pestle.

  • Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

  • For a pure compound, the melting range should be narrow (typically 1-2 °C).

2.3. Determination of Boiling Point (Under Reduced Pressure)

Objective: To determine the boiling point of a high-boiling or thermally sensitive liquid. Since this compound is a solid at room temperature, this would only be applicable if it melts without decomposition and does not boil at atmospheric pressure.

Materials:

  • Small-scale distillation apparatus (e.g., Hickman still).

  • Heating mantle or oil bath.

  • Vacuum pump and pressure gauge.

  • Thermometer.

  • A pure sample of the compound.

Procedure:

  • Place a small sample of the compound into the distillation flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and reduce the pressure to a known, stable value.

  • Begin heating the sample gently.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the condenser. This is the boiling point at the recorded pressure.

  • The boiling point at atmospheric pressure can be estimated from the reduced pressure data using a nomograph.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample B Visual Inspection (Physical Form, Color, Texture) A->B C Melting Point Determination B->C D Boiling Point Determination (Atmospheric or Reduced Pressure) C->D E Data Analysis and Reporting D->E

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of substituted phenylboronic acids. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and materials science industries for its mild conditions and broad functional group tolerance.[1][2][3] This document offers detailed protocols and comparative data to aid in the selection of optimal reaction conditions for various substituted phenylboronic acids.

Introduction

The Suzuki-Miyaura coupling enables the synthesis of biaryls, styrenes, and polyolefins by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4] The electronic and steric nature of the substituents on the phenylboronic acid can significantly influence the reaction's efficiency and yield.[2] Understanding these effects is crucial for developing robust and high-yielding synthetic routes. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields.[2] Conversely, electron-withdrawing or sterically hindering groups can present challenges, necessitating careful optimization of the catalyst system and reaction conditions.[5][6]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_intermediate Ar-Pd(II)L2-X oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation ar_pd_ar_prime Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product ar_x Ar-X ar_x->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Catalyst Performance with Substituted Phenylboronic Acids

The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following tables summarize the performance of various catalytic systems with phenylboronic acids bearing electron-donating, electron-withdrawing, and sterically hindering substituents.

Electron-Donating Substituents
Phenylboronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001>95
4-Methylphenylboronic acid4-ChloroanisoleXPhos Pd G2K₃PO₄Dioxane/H₂O1001>95
2-Methoxyphenylboronic acid4-BromopyrrolePd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90-87[7]
4-Methoxyphenylboronic acidBenzyl bromidetrans-PdBr(N-Succ)(PPh₃)₂K₂CO₃THF80281[8]
Electron-Withdrawing Substituents
Phenylboronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Nitrophenylboronic acid1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃DMF100295
4-Fluorophenylboronic acid3-Nitrobenzyl bromidetrans-PdBr(N-Succ)(PPh₃)₂K₂CO₃THFRT290[8]
2-Chlorophenylboronic acid4-BromopyrrolePd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90-75
3,5-Difluorophenylboronic acidBenzyl bromidetrans-PdBr(N-Succ)(PPh₃)₂K₂CO₃THFRT285[8]
Sterically Hindered Substituents
Phenylboronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Methylphenylboronic acid2,4-DichloropyrimidinePd₂(dba)₃ / L1K₂CO₃---85[6]
2,6-Dimethylphenylboronic acid1-Bromo-2-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001888
Mesitylboronic acid2-BromotolueneXPhos Pd G2K₃PO₄Dioxane/H₂O1001292
2-(Trifluoromethyl)phenylboronic acid4-BromopyrrolePd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90-82

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. It can be adapted based on the specific substrates and catalyst system being used.

General Experimental Workflow

Experimental_Workflow prep Preparation setup Reaction Setup prep->setup sub_prep1 Oven-dry glassware sub_prep2 Weigh reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand sub_prep3 Degas solvents execution Reaction Execution setup->execution sub_setup1 Add solid reagents to flask sub_setup2 Establish inert atmosphere (e.g., N₂ or Ar) sub_setup3 Add degassed solvents via syringe workup Work-up & Purification execution->workup sub_execution1 Heat to desired temperature sub_execution2 Stir vigorously sub_execution3 Monitor reaction progress (TLC, GC, LC-MS) sub_workup1 Cool to room temperature sub_workup2 Quench reaction (e.g., add water) sub_workup3 Extract with organic solvent sub_workup4 Dry, filter, and concentrate sub_workup5 Purify by column chromatography

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[1]
Detailed Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with a substituted phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[1]

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers and wash with brine (20 mL).[1]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]

Conclusion

The Suzuki-Miyaura cross-coupling is a versatile and powerful tool for the synthesis of a wide array of biaryl compounds. The selection of an appropriate palladium catalyst system is crucial for achieving high yields, particularly when dealing with challenging substituted phenylboronic acids. By considering the electronic and steric properties of the substrates and consulting comparative data, researchers can effectively optimize reaction conditions to achieve their synthetic goals. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Use of (3-(2-Hydroxyethyl)phenyl)boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(2-Hydroxyethyl)phenyl)boronic acid is a versatile bifunctional organic building block that has found significant application in modern organic synthesis. Its unique structure, featuring both a reactive boronic acid moiety and a nucleophilic hydroxyethyl group, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl structures. Such structures are of considerable interest in medicinal chemistry and materials science.

Core Applications: Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex. The presence of the 2-hydroxyethyl group can influence the solubility and reactivity of the boronic acid and the resulting products.

General Reaction Scheme:

Suzuki_Miyaura_Reaction reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Ar-X (Aryl Halide/Triflate) reactant2->catalyst product 3'-(2-Hydroxyethyl)-biaryl catalyst->product Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound with different aryl halides.

Protocol 1: Synthesis of 2-(3'-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-yl)propan-2-ol

This protocol describes the synthesis of a biaryl compound from this compound and 2-(4-bromophenyl)propan-2-ol.

Reaction Scheme:

Protocol_1 reactant1 This compound reagents Pd(PPh₃)₄ Na₂CO₃ (aq) reactant1->reagents reactant2 2-(4-bromophenyl)propan-2-ol reactant2->reagents solvent Toluene/Ethanol product 2-(3'-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-yl)propan-2-ol solvent->product Reflux

Caption: Synthesis of 2-(3'-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-yl)propan-2-ol.

Materials:

  • This compound

  • 2-(4-bromophenyl)propan-2-ol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)propan-2-ol (1.0 eq), this compound (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3'-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-yl)propan-2-ol.

Quantitative Data for Protocol 1
ParameterValue
Yield Typically 75-90%
Reaction Time 4-12 hours
Temperature Reflux (85-90 °C)
Purification Flash Column Chromatography
Protocol 2: Synthesis of 3'-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the coupling of this compound with 4-bromobenzonitrile.

Reaction Scheme:

Protocol_2 reactant1 This compound reagents PdCl₂(dppf) K₂CO₃ reactant1->reagents reactant2 4-bromobenzonitrile reactant2->reagents solvent Dioxane/Water product 3'-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-carbonitrile solvent->product 80 °C

Caption: Synthesis of 3'-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • This compound

  • 4-bromobenzonitrile

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 4-bromobenzonitrile (1.0 eq), this compound (1.5 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 5:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired product.

Quantitative Data for Protocol 2
ParameterValue
Yield Typically 70-85%
Reaction Time 12-24 hours
Temperature 80 °C
Purification Flash Column Chromatography

Logical Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, and Base solvent Add Degassed Solvent(s) reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Extraction with Organic Solvent) cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Application Notes and Protocols for Microwave-Assisted Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures crucial in medicinal chemistry and materials science.[1][2][3] The advent of microwave-assisted synthesis has revolutionized this reaction, dramatically reducing reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[1][4][5] These application notes provide a comprehensive guide and detailed protocols for performing microwave-assisted Suzuki-Miyaura reactions.

Advantages of Microwave-Assisted Suzuki-Miyaura Coupling

Microwave heating offers several significant advantages over conventional heating methods for Suzuki-Miyaura reactions:

  • Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to a matter of minutes.[1]

  • Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating to the target temperature, microwave-assisted reactions often result in higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates, including challenging heterocyclic boronic acids.[1]

Key Reaction Components and Optimization

The success of a Suzuki-Miyaura reaction is dependent on the careful selection of several key components:

  • Substrates: Aryl, heteroaryl, or vinyl halides (or triflates) and organoboronic acids or esters.

  • Catalyst: A palladium source, often complexed with phosphine ligands. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with specialized ligands like SPhos or XPhos.[1][2][4]

  • Base: An inorganic or organic base is required to activate the boronic acid. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF).[4][6][7]

  • Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common solvents include 1,4-dioxane, ethanol, dimethylformamide (DMF), and toluene.[6][8][9]

The optimal conditions for a specific transformation are typically determined through systematic screening of these parameters. Microwave synthesis is particularly well-suited for this optimization process due to the short reaction times.

Experimental Protocols

Below are detailed protocols for microwave-assisted Suzuki-Miyaura reactions, providing a starting point for a range of applications.

Protocol 1: General Procedure for Coupling of Aryl Halides with Phenylboronic Acid

This protocol is a general method for the coupling of an aryl halide with phenylboronic acid using a palladium catalyst and a carbonate base.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (0.5 mmol, 1.0 equiv)

  • Phenylboronic acid (0.55 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (1.25 mmol, 2.5 equiv)

  • 1,4-Dioxane/Water (5:1 v/v), 5 mL

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (0.5 mmol), phenylboronic acid (0.55 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (1.25 mmol).[4]

  • Add 5 mL of the 1,4-dioxane/water (5:1) solvent mixture.[4]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers and wash with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄.[8]

  • Filter and concentrate the solvent under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[8]

Protocol 2: Coupling of Heterocyclic Halides with Heterocyclic Boronic Acids

This protocol is adapted for the coupling of more challenging heterocyclic substrates, which are common in drug discovery.

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)

  • Heterocyclic boronic acid (e.g., 3-pyridylboronic acid) (0.5 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)[1]

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)[1]

  • 1,4-Dioxane/Water (2:1 v/v), 6 mL, degassed[1][8]

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol), the heterocyclic boronic acid (0.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol), and potassium carbonate (1.5 mmol).[1][8]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[1][8] Degassing the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes is recommended to prevent oxidation of the catalyst.[1]

  • Seal the vial under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1][8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.[1][8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various conditions for microwave-assisted Suzuki-Miyaura reactions, allowing for easy comparison.

Table 1: Optimization of Reaction Conditions for the Coupling of 4'-Bromoacetophenone and Phenylboronic Acid [6]

EntryCatalyst (mol%)Base (2 mmol)Solvent (2 mL, 1:1 with H₂O)Power (W)Time (min)Yield (%)
1Complex 4 (0.1)KOHEtOH60598
2Complex 4 (0.1)K₂CO₃EtOH60595
3Complex 4 (0.1)Cs₂CO₃EtOH60592
4Complex 4 (0.1)K₃PO₄EtOH60585
5Complex 4 (0.1)KOHMeCN60588
6Complex 4 (0.1)KOHDMF60575
7Complex 4 (0.1)KOHDMA60570

Reaction conditions: 1 mmol 4'-bromoacetophenone, 1.3 mmol phenylboronic acid, 2 mmol base, 2 mL solvent mixture, 0.1 mol% catalyst, microwave irradiation at 60 W.[6]

Table 2: Microwave-Assisted Suzuki Cross-Coupling of Various Aryl Halides with Boronic Acids [4]

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePhenylboronic acidPd EnCat™ (5)K₂CO₃Toluene/H₂O/EtOH (4:2:1)12010>98 (conversion)
22-BromotoluenePhenylboronic acidPd EnCat™ (5)Bu₄NOAcEtOH1201095
34-ChlorotoluenePhenylboronic acidPd EnCat™ (10)Bu₄NOAcMeCN1401582
42-BromobenzaldehydeNaphthalene-1-boronic acidPd EnCat™ 30 (10)Bu₄NH₄OAcEtOH1202097 (conversion)
51-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(PPh₃)₄ (4)CsFDME1206076-80

Visualizations

The following diagrams illustrate the general workflow of a microwave-assisted Suzuki-Miyaura reaction and its fundamental catalytic cycle.

G cluster_workflow Experimental Workflow A 1. Add Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Add Degassed Solvent A->B C 3. Seal Vial B->C D 4. Microwave Irradiation C->D E 5. Cool to Room Temperature D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for a microwave-assisted Suzuki-Miyaura reaction.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

References

Application Notes and Protocols: Ligandless Palladium-Catalyzed Cross-Coupling in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting ligandless palladium-catalyzed cross-coupling reactions in aqueous media. This environmentally benign approach offers a compelling alternative to traditional methods that often rely on volatile and hazardous organic solvents. The use of water as a solvent is not only cost-effective and safer but can also lead to unique reactivity and simplified product isolation.[1] This document focuses on three key transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The term "ligandless" in this context often refers to reactions where no external phosphine or N-heterocyclic carbene (NHC) ligands are added. In many such systems, the active catalytic species are believed to be palladium nanoparticles (PdNPs) or colloidal palladium, which can be formed in situ from a palladium salt precursor.[2][3][4] These nanoparticles offer a high surface area-to-volume ratio, contributing to their high catalytic activity.[3]

Key Advantages of Ligandless Aqueous Palladium Catalysis:

  • Green Chemistry: Utilizes water, a non-toxic, non-flammable, and readily available solvent.[1]

  • Operational Simplicity: Often requires simple reaction setups and avoids the need for expensive and air-sensitive ligands.

  • Enhanced Reactivity: The unique properties of water can sometimes accelerate reaction rates.

  • Catalyst Recyclability: In some systems, the palladium catalyst can be recovered and reused.[3]

  • Broad Applications: This methodology is applicable to the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Ligandless protocols in water have been extensively developed, often employing simple palladium salts as catalyst precursors.

Quantitative Data for Ligandless Suzuki-Miyaura Coupling in Water
EntryAryl HalideArylboronic AcidPd Source (mol%)BaseConditionsYield (%)Reference
1IodobenzenePhenylboronic acidPdCl2 (in situ)Na2SO4Room Temp, WaterHigh[5]
2BromobenzenePhenylboronic acidPd(OAc)2 (0.4)K2CO3Microwave, 150°C, 5 min, TBAB>95[6]
34-BromoacetophenonePhenylboronic acidPd(OAc)2 (1)K2CO3100°C, 1h, CTAB94[7]
44-IodoanisolePhenylboronic acidPdCl2 (0.2-0.3)K2CO3Pyridine/WaterHigh[8]
5IodobenzenePhenylboronic acidPVP-stabilized PdNPsNaOAcCH3CN/H2ON/A[4]

TBAB: Tetrabutylammonium bromide, CTAB: Cetyltrimethylammonium bromide, PVP: Poly(N-vinyl-2-pyrrolidone)

Experimental Protocol: Ligandless Suzuki-Miyaura Coupling

This protocol is a representative example based on the work by Bora et al.[5]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) chloride (PdCl2) (1 mol%)

  • Sodium sulfate (Na2SO4) (2.0 mmol)

  • Deionized water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), sodium sulfate (2.0 mmol), and palladium(II) chloride (1 mol%).

  • Add deionized water (5 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide/triflate and an alkene.[9] Ligandless protocols in aqueous media often utilize surfactants or phase-transfer catalysts to facilitate the interaction between the organic substrates and the aqueous catalyst phase.

Quantitative Data for Ligandless Heck Coupling in Water
EntryAryl HalideAlkenePd Source (mol%)BaseConditionsYield (%)Reference
1IodobenzeneStyrenePd(OAc)2 (1)NaHCO3100°C, 3h, CTAB92[7]
24-BromoacetophenoneStyrenePd(OAc)2 (1)NaHCO3130°C, 12h, CTAB80[7]
3Aryl Bromides/ChloridesVarious AlkenesPd(PPh3)4Et3N98°C, WaterExcellent[10]
4Aryl IodidesVarious OlefinsN/AN/AUltrasonic irradiation, open airSatisfactory[11]
Experimental Protocol: Ligandless Heck Coupling

This protocol is a representative example based on the work by Bhattacharya et al.[7]

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (1 mol%)

  • Sodium bicarbonate (NaHCO3) (2.0 mmol)

  • Cetyltrimethylammonium bromide (CTAB) (as required)

  • Deionized water (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube or sealed vial, add the aryl halide (1.0 mmol), alkene (1.2 mmol), sodium bicarbonate (2.0 mmol), CTAB, and palladium(II) acetate (1 mol%).

  • Add deionized water (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-130°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] While traditionally requiring a copper co-catalyst, copper-free and ligandless versions in aqueous media have been developed, which is advantageous for synthesizing molecules where copper may be detrimental.[13][14]

Quantitative Data for Ligandless, Copper-Free Sonogashira Coupling in Water
EntryAryl HalideAlkynePd SourceBaseConditionsYield (%)Reference
1Aryl halidesTerminal alkynesnSiO2-dendrimer-palladium(0)N/AAqueous mediaHigh[13]
2Aryl iodidesTerminal alkynesWater-soluble palladium complexN/AAqueous mediumGood to Excellent[15]
3Aryl iodides/bromidesTerminal alkynesDipyridylpalladium complexPyrrolidineRefluxing water, air, TBABHigh[12]
Experimental Protocol: Ligandless, Copper-Free Sonogashira Coupling

This protocol is a generalized representation based on principles for aqueous, copper-free Sonogashira reactions.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., a supported or water-soluble complex, as specified in the literature) (mol% as required)

  • Base (e.g., an amine like pyrrolidine or an inorganic base) (2.0 mmol)

  • Deionized water (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst, and base (2.0 mmol).

  • Add deionized water (5 mL).

  • If necessary, degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over a drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Coupling Partner B Add Pd Catalyst Precursor (e.g., PdCl2, Pd(OAc)2) A->B C Add Base and Aqueous Medium B->C D Reaction under Specified Conditions (Temp, Time, Stirring) C->D E Reaction Monitoring (TLC, GC-MS) D->E E->D Continue if incomplete F Aqueous Workup (Extraction with Organic Solvent) E->F If complete G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization of Pure Product H->I

Caption: General workflow for ligandless palladium-catalyzed cross-coupling in aqueous media.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_reactants cluster_products pd0 Pd(0) pd_oa Ar-Pd(II)-X pd0->pd_oa Oxidative Addition pd_trans Ar-Pd(II)-Ar' pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product aryl_halide Ar-X aryl_halide->pd_oa boronic_acid Ar'-B(OH)2 boronic_acid->pd_trans base Base base->pd_trans

References

Applications of Boronic Acids in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in medicinal chemistry and drug discovery. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have led to their successful application in a wide range of therapeutic areas. This document provides detailed application notes and protocols for the use of boronic acids in drug development, with a focus on their roles as enzyme inhibitors, in bioconjugation, and as diagnostic agents.

Boronic Acids as Enzyme Inhibitors

The ability of the boronic acid moiety to mimic the transition state of substrate hydrolysis makes it an excellent pharmacophore for the design of potent and selective enzyme inhibitors. The boron atom can form a stable, tetrahedral adduct with the catalytic serine, threonine, or cysteine residues in the active site of various enzymes.

Proteasome Inhibitors for Oncology

The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, making it an attractive target for cancer therapy.

Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are two FDA-approved proteasome inhibitors containing a boronic acid warhead. They are primarily used for the treatment of multiple myeloma and mantle cell lymphoma.[1][2]

CompoundTargetAssayIC50 (nM)Ki (nM)Cell LineReference
Bortezomib 20S Proteasome (β5 subunit)Cell-free-0.6-[3]
26S Proteasome (Chymotrypsin-like)Cell-based7-Various Myeloma Lines[4]
26S Proteasome (Caspase-like)Cell-based400-1800-Various Myeloma Lines[4]
26S Proteasome (Trypsin-like)Cell-based>3000-Various Myeloma Lines[4]
Ixazomib 20S Proteasome (β5 subunit)Cell-free3.40.93-[2]
20S Proteasome (β1 subunit)Cell-free31--[2]
20S Proteasome (β2 subunit)Cell-free3500--[2]
Cell ViabilityMTT Assay38-Jurkat (T-cell lymphoma)[5]
Cell ViabilityMTT Assay117-L428 (Hodgkin lymphoma)[5]

Bortezomib's therapeutic effect is partly attributed to its inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] In normal cellular processes, IκB proteins sequester NF-κB in the cytoplasm. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. By inhibiting the proteasome, bortezomib prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates I-kappa-B I-kappa-B IKK->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Inhibits Proteasome Proteasome I-kappa-B->Proteasome Targeted for Degradation NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n Translocation Proteasome->I-kappa-B Degrades Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Ub Ubiquitin Ub->I-kappa-B Ubiquitination DNA DNA NF-kappa-B_n->DNA Binds Gene_Transcription Pro-survival & Pro-inflammatory Genes DNA->Gene_Transcription Activates

NF-κB signaling pathway and its inhibition by Bortezomib.
β-Lactamase Inhibitors for Infectious Diseases

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acid-based inhibitors have been developed to mimic the tetrahedral transition state of β-lactam hydrolysis, effectively neutralizing these resistance enzymes.

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved in combination with the carbapenem antibiotic meropenem (Vabomere®). It is effective against a range of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs).[7]

CompoundTarget Enzyme ClassSpecific EnzymeKi (nM)Reference
Vaborbactam Class AKPC-256[1]
Class AKPC-350[1]
Class ACTX-M-1590[1]
Class ASHV-12180[1]
Class CAmpC (E. coli)22[1]
Class DOXA-4814000[1]
Experimental Protocol: Proteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome in cell lysates.

Materials:

  • Cell lysis buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., Bortezomib) for control

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well black microplate, add 20-50 µg of protein lysate to each well.

    • For each sample, prepare a parallel well containing the lysate plus a high concentration of a proteasome inhibitor (e.g., 20 µM MG-132 or Bortezomib) to measure non-proteasomal activity.

    • Bring the total volume in each well to 100 µL with Assay Buffer.

  • Initiate Reaction:

    • Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to each well to a final concentration of 50-100 µM.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of AMC release (increase in fluorescence over time).

    • The specific proteasome activity is the difference between the rate in the untreated well and the inhibitor-treated well.

Boronic Acids in Bioconjugation

The reversible reaction of boronic acids with 1,2- and 1,3-diols to form cyclic boronate esters provides a powerful tool for bioconjugation. This chemistry allows for the site-specific labeling of proteins, carbohydrates, and other biomolecules under physiological conditions.

Applications
  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein Labeling: Introduction of fluorescent dyes, affinity tags, or other probes for imaging and pull-down experiments.

  • Cell Surface Engineering: Modification of cell surface glycans for cell tracking and therapeutic applications.

Experimental Protocol: Bioconjugation of Bovine Serum Albumin (BSA) with Phenylboronic Acid (PBA)

This protocol describes the conjugation of 3-aminophenylboronic acid to BSA via EDC-mediated amide bond formation.[4]

Materials:

  • Bovine Serum Albumin (BSA)

  • 3-Aminophenylboronic acid (3-APBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.05 M, pH 6.0)

  • Sephadex G-25 column for purification

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reaction Setup:

    • Dissolve BSA (e.g., 100 mg) and 3-APBA (e.g., 30 mg) in MES buffer (5 mL).

    • Add EDC (e.g., 15 mg) to the solution while stirring.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Purify the BSA-PBA conjugate from unreacted reagents using a Sephadex G-25 size-exclusion chromatography column, eluting with deionized water.

    • Lyophilize the collected fractions containing the conjugate.

  • Characterization:

    • Confirm the conjugation and assess the purity of the BSA-PBA conjugate by SDS-PAGE.

    • Determine the degree of labeling (number of PBA molecules per BSA) using techniques such as MALDI-TOF mass spectrometry or by a colorimetric assay with Alizarin Red S, which binds to the boronic acid.

Bioconjugation_Workflow Start Start Prepare_Protein Prepare Protein Solution (e.g., BSA in MES buffer) Start->Prepare_Protein Prepare_BA Prepare Boronic Acid Solution (e.g., 3-APBA) Start->Prepare_BA Mix_Reagents Mix Protein, Boronic Acid, and Coupling Agent (EDC) Prepare_Protein->Mix_Reagents Prepare_BA->Mix_Reagents Incubate Incubate Reaction (e.g., overnight at RT) Mix_Reagents->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (SDS-PAGE, Mass Spectrometry) Purify->Characterize End End Characterize->End Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Boronic Acid Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) (Biochemical & Cell-based Assays) Library_Design->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID H2L Hit-to-Lead Optimization (SAR Studies) Hit_ID->H2L Lead_Opt Lead Optimization (ADME/Tox Profiling) H2L->Lead_Opt Preclinical Preclinical Development (In vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Clinical->Approval

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-(2-Hydroxyethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds is therefore of paramount importance in organic chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between aryl moieties. This protocol focuses on the application of (3-(2-Hydroxyethyl)phenyl)boronic acid as a key building block in the Suzuki-Miyaura coupling, enabling the introduction of a hydroxyethylphenyl group into various molecular frameworks. The presence of the 2-hydroxyethyl functional group offers a valuable handle for further chemical modifications, making it a particularly useful reagent in the development of new chemical entities with potential therapeutic applications.

Core Concepts: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1][2][3] The reaction typically proceeds under basic conditions and is renowned for its high tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability and low toxicity of the boronic acid reagents.[1][4]

The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 eq.).

  • Add the anhydrous solvent to the flask.

  • If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, add the appropriate phosphine ligand (1-2 eq. relative to Pd).

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Example 1: Synthesis of 3'-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-carbaldehyde

This example illustrates the coupling of this compound with 4-bromobenzaldehyde.

Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Logical Relationship in Drug Discovery Application

The following diagram illustrates the logical progression from synthesizing biaryl compounds to their potential application in drug discovery.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki biaryl Biaryl Compound Library suzuki->biaryl screening High-Throughput Screening biaryl->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: Drug discovery workflow utilizing biaryl synthesis.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The ability to introduce a readily modifiable hydroxyethyl group opens up numerous possibilities for the development of novel molecules with tailored properties and biological activities.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Boronic Acids with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2][3] This document provides a detailed overview of standard reaction conditions, experimental protocols, and key considerations for the successful coupling of aryl bromides with boronic acids.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[1] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)L2-Br Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.

Standard Reaction Components

A typical Suzuki-Miyaura reaction for coupling aryl bromides with boronic acids consists of the following components:

  • Aryl Bromide: The electrophilic coupling partner. Electron-withdrawing groups on the aromatic ring can increase reactivity.

  • Boronic Acid: The nucleophilic coupling partner. A wide variety of aryl and heteroaryl boronic acids are commercially available or can be readily synthesized.

  • Palladium Catalyst: The heart of the reaction. A combination of a palladium precursor and a ligand is typically used.

  • Ligand: Stabilizes the palladium catalyst and influences its reactivity. Phosphine-based ligands are common.

  • Base: Essential for the activation of the boronic acid to facilitate transmetalation.[3]

  • Solvent: A suitable solvent or solvent mixture to dissolve the reactants and facilitate the reaction.

Tabulated Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of different aryl bromides with boronic acids, providing a comparative overview of catalysts, bases, solvents, reaction parameters, and resulting yields.

Table 1: Coupling of Phenylboronic Acid with Various Aryl Bromides

Aryl BromideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ (40 mol ppm)KOHH₂ORT2499[4]
BromobenzenePd/Si-thiolK₂CO₃Ethanol80570[5]
1-Bromo-4-nitrobenzeneGO@NHC-Pd-----[6]
2,6-DibromopyridinePEPPSI-Pd (0.1)K₂CO₃DMF/H₂ORT--[7]
4'-BromoacetophenonePd complex (2.5)Cs₂CO₃DMF/H₂O701>90[8]

Table 2: Coupling of Various Boronic Acids with Specific Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-(1-octynyl)benzenePhenylboronic acidPd-precatalyst I (1)K₂CO₃H₂O/TBAB100-92[9]
1-Bromo-4-(1-octynyl)benzene3-Chlorophenylboronic acidPd-precatalyst II (1)K₂CO₃H₂O/TBAB60294[9]
1-Bromo-4-(1-octynyl)benzene4-Tolylboronic acidPd-precatalyst I (1)K₂CO₃H₂O/TBAB1002440[9]
3,5-(bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃/Ligand 1KF (3.0)Dioxane110-82[10]
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃/Ligand 1KF (3.0)Dioxane110-74[10]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst/Ligand in a Reaction Vessel start->reagents solvent Add Solvent reagents->solvent degas Degas the Reaction Mixture (e.g., Ar sparging) solvent->degas heat Heat the Reaction Mixture with Stirring degas->heat monitor Monitor Reaction Progress (e.g., TLC, GC) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, 5-10 mL)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), boronic acid (1.2-1.5 mmol), base (2.0-3.0 mmol), and palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and reliable method for the synthesis of biaryl compounds from aryl bromides and boronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of these important transformations.

References

Application Notes and Protocols: (3-(2-Hydroxyethyl)phenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-(2-Hydroxyethyl)phenyl)boronic acid is a functionalized boronic acid derivative with significant potential in materials science, particularly in the development of "smart" materials for biomedical applications. The presence of both a boronic acid moiety and a hydroxyethyl group imparts unique properties, enabling the design of materials that can respond to specific biological signals, such as changes in pH or glucose concentration. The boronic acid group can form reversible covalent bonds with cis-diols, which are present in molecules like glucose and ribonucleosides. This interaction is the foundation for applications in glucose sensing and targeted drug delivery. The hydroxyethyl group can enhance hydrophilicity and provides a potential site for further chemical modification.

These application notes provide an overview of the use of this compound in the development of glucose-responsive hydrogels and pH-sensitive drug delivery systems. Detailed experimental protocols, based on established methodologies for similar phenylboronic acid-containing polymers, are provided to guide researchers in the synthesis and characterization of these advanced materials.

Section 1: Glucose-Responsive Hydrogels for Sensing Applications

Application Overview

Phenylboronic acid-functionalized hydrogels can act as glucose sensors due to the reversible binding of glucose to the boronic acid moieties. This binding event alters the hydrogel's physical properties, such as swelling, which can be detected by various methods, including optical techniques. At physiological pH, the boronic acid exists in equilibrium between a neutral trigonal form and a charged tetrahedral form. The binding of glucose shifts this equilibrium, increasing the charge density within the hydrogel and leading to swelling due to increased osmotic pressure.[1]

Experimental Protocol: Synthesis of a Poly(acrylamide-co-(3-(2-Hydroxyethyl)phenyl)boronic acid) Hydrogel

This protocol is adapted from methodologies for synthesizing polyacrylamide hydrogels functionalized with other phenylboronic acid derivatives.[2]

Materials:

  • Acrylamide (AA)

  • This compound (functionalized monomer, assuming it's been acrylated)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • 2,2-diethoxyacetophenone (DEAP) (photoinitiator)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Monomer Solution Preparation: Prepare a prepolymer solution by dissolving acrylamide (e.g., 78.5 mol%), the acrylated this compound monomer (e.g., 20 mol%), and BIS (e.g., 1.5 mol%) in DMSO.

  • Initiator Addition: Add the photoinitiator DEAP to the monomer solution.

  • Stirring: Stir the solution for 10 minutes at room temperature to ensure homogeneity.

  • Polymerization: Cast the prepolymer solution into a mold of the desired shape and expose it to UV light to initiate polymerization.

  • Washing: After polymerization, wash the resulting hydrogel extensively with deionized water and then with PBS (pH 7.4) to remove any unreacted monomers and initiator.

  • Equilibration: Equilibrate the hydrogel in PBS (pH 7.4) for at least 24 hours before testing.

Characterization and Data Presentation

The glucose-responsive swelling of the hydrogel can be quantified by measuring the change in its size or weight in the presence of varying glucose concentrations.

Table 1: Glucose-Responsive Swelling of a Phenylboronic Acid-Functionalized Hydrogel

Glucose Concentration (mM)Swelling Ratio (Q)
01.00
51.15
101.28
201.45
501.70
1001.95

Note: The data presented in this table is representative and will vary depending on the specific hydrogel composition and experimental conditions.

Logical Relationship: Glucose Sensing Mechanism

GlucoseSensing cluster_hydrogel Hydrogel Matrix PBA Boronic Acid (Trigonal, Neutral) PBA_anion Boronic Acid (Tetrahedral, Anionic) PBA->PBA_anion pH > pKa PBA_anion->PBA pH < pKa Complex Boronate-Glucose Complex (Anionic) PBA_anion->Complex Reversible Binding Glucose Glucose (cis-diol) Glucose->Complex Swelling Hydrogel Swelling Complex->Swelling Increased Osmotic Pressure Glucose_ext External Glucose Glucose_ext->Glucose Diffusion

Caption: Glucose diffusion into the hydrogel and binding to boronic acid, leading to swelling.

Section 2: pH-Responsive Nanoparticles for Drug Delivery

Application Overview

Phenylboronic acid-functionalized polymers can be used to create pH-responsive drug delivery systems. This is particularly relevant for targeting the acidic microenvironment of tumors. Nanoparticles can be formulated to be stable at physiological pH (7.4) and to release their therapeutic payload in response to a drop in pH. This can be achieved by utilizing pH-sensitive linkages, such as boronate esters formed between the phenylboronic acid and a diol-containing drug or linker. At lower pH, these esters are hydrolyzed, triggering drug release.

Experimental Protocol: Preparation of pH-Responsive Emodin-Loaded Nanoparticles

This protocol is based on the formulation of nanoparticles from a homopolymer of a phenylboronic acid-functionalized acrylamide monomer for the delivery of the polyphenol drug, emodin.[3][4]

Materials:

  • Poly(3-((acrylamido)methyl)phenylboronic acid) homopolymer (PBAH)

  • Emodin

  • Methanol

  • Deionized water

Procedure:

  • Polymer Solution: Dissolve the PBAH homopolymer in methanol to a concentration of 2.0 mg/mL.

  • Drug Addition: Add emodin to the polymer solution.

  • Nanoparticle Formation: Add the polymer-drug solution dropwise to deionized water under constant stirring. The volume ratio of methanol to water should be controlled (e.g., 1:9).

  • Stirring: Continue stirring the solution for 30 minutes at room temperature to allow for nanoparticle self-assembly and stabilization.

  • Purification: Remove the organic solvent and unloaded drug by dialysis against deionized water.

  • Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

In Vitro Drug Release Study

The pH-responsive release of the encapsulated drug can be evaluated using a dialysis method.

Procedure:

  • Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag (MWCO 3.5 kDa).

  • Release Media: Immerse the dialysis bag in PBS at two different pH values: 7.4 (simulating physiological conditions) and 5.0 (simulating the tumor microenvironment).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with fresh buffer.

  • Analysis: Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation

Table 2: pH-Triggered Drug Release from PBA-Functionalized Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
25.215.8
610.135.2
1215.858.9
2421.375.4
4825.688.1

Note: This data is illustrative and the actual release profile will depend on the specific formulation.[4]

Experimental Workflow: pH-Responsive Drug Delivery

DrugDeliveryWorkflow cluster_synthesis Nanoparticle Formulation cluster_release pH-Triggered Release PBA_Polymer PBA Polymer SelfAssembly Self-Assembly (Nanoprecipitation) PBA_Polymer->SelfAssembly Drug Diol-Containing Drug Drug->SelfAssembly Solvent Organic Solvent Solvent->SelfAssembly Water Aqueous Phase Water->SelfAssembly DrugLoadedNP Drug-Loaded Nanoparticles SelfAssembly->DrugLoadedNP Systemic_Circulation Systemic Circulation (pH 7.4) DrugLoadedNP->Systemic_Circulation Administration Tumor_Microenvironment Tumor Microenvironment (pH < 7.0) Systemic_Circulation->Tumor_Microenvironment EPR Effect Stable_NP Stable Nanoparticle Systemic_Circulation->Stable_NP Stability Hydrolysis Boronate Ester Hydrolysis Tumor_Microenvironment->Hydrolysis Acidic pH Stable_NP->Hydrolysis Drug_Release Drug Release Hydrolysis->Drug_Release

Caption: Workflow for nanoparticle formulation and pH-triggered drug release in a tumor environment.

References

Boronic Acids as Reversible Protecting Groups for Diols in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-, regio-, and stereoselectivity. For the temporary masking of diol functionalities, boronic acids have emerged as versatile and efficient reagents. They react with 1,2- and 1,3-diols to form cyclic boronate esters, which are typically stable under a range of non-aqueous reaction conditions yet can be readily cleaved under mild acidic or basic aqueous conditions. This application note provides a comprehensive overview of the use of boronic acids as protecting groups for diols, complete with detailed experimental protocols, comparative data, and graphical representations of key concepts.

Boronic acid protection of diols offers several advantages, including the mild conditions for both formation and cleavage of the boronate esters.[1] The resulting cyclic esters are often stable enough to withstand purification by silica gel chromatography.[1] Furthermore, boronic acids can exhibit selectivity for cis-diols over trans-diols, enabling regioselective protection of polyols.[1]

Mechanism of Protection and Deprotection

The formation of a cyclic boronate ester is a reversible equilibrium process between a boronic acid and a diol, typically driven to completion by the removal of water, often through azeotropic distillation with solvents like toluene or the use of a dehydrating agent. The boron atom in the boronic acid is sp² hybridized with a vacant p-orbital, making it a Lewis acid that readily reacts with the nucleophilic hydroxyl groups of the diol.

The deprotection is essentially the hydrolysis of the boronate ester back to the diol and the boronic acid, which can be facilitated by the addition of water, often with catalytic amounts of acid or base.

Factors Influencing Boronate Ester Stability

The stability of boronate esters is influenced by several factors, including the nature of the boronic acid, the structure of the diol, and the reaction conditions.

  • Steric Hindrance: Increased steric bulk on both the boronic acid and the diol generally enhances the stability of the resulting boronate ester. For instance, pinacol esters are known for their high stability.[2]

  • Electronic Effects: Electron-withdrawing groups on an arylboronic acid increase its Lewis acidity, which can affect the equilibrium of ester formation.

  • Ring Strain: The formation of five- or six-membered cyclic boronate esters is generally favored. Six-membered rings are often thermodynamically more stable than five-membered rings.[3]

  • pH: The stability of boronate esters is pH-dependent. They are generally more stable under neutral or aprotic conditions and are readily hydrolyzed under acidic or basic aqueous conditions.

Data Presentation: A Comparative Overview

The efficiency of diol protection and deprotection using boronic acids is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of representative quantitative data to facilitate comparison.

Table 1: Formation of Phenylboronate Esters from Diols
Diol SubstrateReaction ConditionsReaction TimeYield (%)Reference
Generic 1,2-DiolPhenylboronic acid, Toluene, Dean-Stark2-4 hHigh (often quantitative)[1]
CatecholPhenylboronic acid, Toluene, Reflux1 h>95[3]
1,2-PropanediolPhenylboronic acid, Toluene, Reflux2 h~90[3]
cis-1,2-CyclohexanediolPhenylboronic acid, Toluene, Reflux1.5 h>95[3]
trans-1,2-CyclohexanediolPhenylboronic acid, Toluene, Reflux24 hLow to moderate[3]
Table 2: Deprotection of Alkylpinacolyl Boronate Esters[4]
SubstrateProductYield of Boronic Acid (%)
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoateBenzyl 3-boronopropanoate95
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol3-Hydroxypropylboronic acid85
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide4-(Benzylamino)-4-oxobutylboronic acid98
N-Benzyl-3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide3-(Benzylamino)-3-oxo-1-phenylpropylboronic acid69
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one3-Oxo-1-phenylpropylboronic acid80
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile3-Cyanopropylboronic acid76

Note: The deprotection was achieved via a two-step protocol involving transesterification with diethanolamine followed by hydrolysis.[4]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,2-Diol with Phenylboronic Acid

This protocol describes a general method for the formation of a phenylboronate ester from a generic 1,2-diol.[1]

Materials:

  • 1,2-Diol (1.0 equiv)

  • Phenylboronic acid (1.05 equiv)

  • Anhydrous toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.

  • Add phenylboronic acid to the solution.

  • Heat the reaction mixture to reflux and allow it to stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Water will be collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude boronate ester can often be used in the next step without further purification. If necessary, purify the product by silica gel chromatography.

Protocol 2: General Procedure for the Deprotection of a Phenylboronate Ester

This protocol outlines a common method for the cleavage of a phenylboronate ester to regenerate the diol.[1]

Materials:

  • Phenylboronate ester (1.0 equiv)

  • Acetone or other suitable solvent

  • Water

  • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

  • Standard glassware for workup and extraction

Procedure:

  • Dissolve the phenylboronate ester in a suitable solvent such as acetone.

  • Add water to the solution.

  • To facilitate hydrolysis, add a catalytic amount of acid or base.

  • Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete deprotection.

  • Remove the organic solvent under reduced pressure.

  • Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.

  • Purify the diol by recrystallization or silica gel chromatography as needed.

Mandatory Visualization

G cluster_protection Protection cluster_deprotection Deprotection Diol Diol (R(OH)2) Intermediate Tetracoordinate Intermediate Diol->Intermediate BoronicAcid Boronic Acid (ArB(OH)2) BoronicAcid->Intermediate BoronateEster Cyclic Boronate Ester Intermediate->BoronateEster - H2O Water Water (H2O) BoronateEster2 Cyclic Boronate Ester Intermediate2 Tetracoordinate Intermediate BoronateEster2->Intermediate2 + H2O Water2 Water (H2O) Diol2 Diol (R(OH)2) Intermediate2->Diol2 BoronicAcid2 Boronic Acid (ArB(OH)2) Intermediate2->BoronicAcid2

Caption: Mechanism of Diol Protection and Deprotection.

G start Start step1 Combine Diol and Boronic Acid in Anhydrous Toluene start->step1 step2 Reflux with Dean-Stark (Remove Water) step1->step2 step3 Cool and Concentrate step2->step3 step4 Purify (if necessary) - Protected Diol step3->step4 step5 Subsequent Synthetic Steps step4->step5 step6 Dissolve Protected Diol in Acetone/Water step5->step6 step7 Add Catalytic Acid/Base step6->step7 step8 Stir at Room Temperature step7->step8 step9 Aqueous Workup and Extraction step8->step9 step10 Purify - Deprotected Diol step9->step10 end End step10->end

Caption: Experimental Workflow for Diol Protection/Deprotection.

G Stability Boronate Ester Stability Sterics Steric Hindrance Stability->Sterics Electronics Electronic Effects Stability->Electronics RingStrain Ring Strain Stability->RingStrain pH pH Stability->pH IncreasedSterics Increased Bulk (e.g., Pinacol) Sterics->IncreasedSterics EWG Electron-Withdrawing Groups (on Arylboronic Acid) Electronics->EWG RingSize Ring Size (6-membered > 5-membered) RingStrain->RingSize Conditions Aprotic/Neutral vs. Aqueous Acid/Base pH->Conditions

Caption: Factors Influencing Boronate Ester Stability.

References

Troubleshooting & Optimization

optimizing base and solvent system for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on the selection of an appropriate base and solvent system.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling experiments.

Low Reaction Yield

Low yields are a common issue in Suzuki-Miyaura couplings and can often be attributed to several factors related to the base and solvent system.

Question: My Suzuki-Miyaura coupling reaction is giving a very low yield. What are the most common initial checks I should perform?

Answer:

When troubleshooting low yields, a systematic approach is crucial. Begin by evaluating the following key aspects of your reaction setup:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Using fresh, high-purity boronic acids or their more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[1][2]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[3]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, particularly with exposure to oxygen.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Solvent and Base Purity: Always use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1] The purity of the base is also critical for optimal performance.

    • Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen.[4] It is imperative to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[4]

Question: I suspect protodeboronation is the cause of my low yield. How can I minimize this side reaction?

Answer:

Protodeboronation is a frequent cause of low yields, particularly with electron-deficient boronic acids.[1] Here are several strategies to minimize its occurrence:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[5] Employing milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[5]

  • Anhydrous Conditions: While some protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Using anhydrous conditions with a suitable base can help suppress this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.

Side Reactions

Undesired side reactions can compete with the desired cross-coupling, leading to complex product mixtures and reduced yields.

Question: I am observing a significant amount of homocoupling product (biphenyl from the coupling of two boronic acid molecules). What can I do to prevent this?

Answer:

Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2] To minimize homocoupling:

  • Ensure a Thoroughly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[6] Rigorously degassing your solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) is critical.[2][6]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, or a precatalyst that efficiently generates Pd(0), can reduce the initial concentration of Pd(II) species that lead to homocoupling.[2]

  • Ligand Selection: Bulky, electron-rich ligands can sometimes suppress homocoupling.[6]

  • Base and Stoichiometry Adjustments: In some cases, changing the base or adjusting the stoichiometry of the reactants can help minimize the formation of homocoupling byproducts.[7]

Substrate-Specific Issues

Certain substrates present unique challenges that require tailored optimization strategies.

Question: My substrate contains a base-sensitive functional group (e.g., ester, ketone). Which base should I choose?

Answer:

For substrates with base-labile functional groups, the choice of a mild base is crucial to avoid degradation of the starting material or product.[8]

  • Recommended Mild Bases: Anhydrous and powdered K₃PO₄ or K₂CO₃ are often excellent choices for base-sensitive substrates.[8] Cs₂CO₃ is also a good option due to its high solubility, though it is more expensive.[4][8]

  • Avoid Strong Bases: Strong bases like NaOH and KOH should be avoided as they can lead to unwanted side reactions with sensitive functional groups.[7][8]

Question: I am working with a sterically hindered substrate and the reaction is very slow or does not proceed. How can I improve the outcome?

Answer:

Sterically hindered substrates often require more forcing reaction conditions and carefully selected catalyst systems.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for sterically demanding couplings.[4]

  • Use Bulky, Electron-Rich Ligands: Ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[2] These ligands promote the challenging oxidative addition step and stabilize the palladium catalyst.[2]

  • Choice of Base and Solvent: A stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.[2][4] The solvent can also play a significant role; aprotic polar solvents like dioxane or THF are commonly used.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling?

A1: The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻).[7][8] This boronate species then undergoes transmetalation with the palladium(II) complex, which is often the rate-limiting step of the reaction.[9]

Q2: How do I choose the right solvent for my Suzuki-Miyaura coupling?

A2: The choice of solvent can significantly impact the reaction's success by influencing the solubility of reagents and the stability of catalytic intermediates.[5] Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often in combination with a small amount of water to aid in dissolving the inorganic base.[4][10] The optimal solvent system is often substrate-dependent and may require empirical screening.[4] While polar solvents can sometimes induce a selectivity switch in certain reactions, this effect does not always correlate with the solvent's dielectric constant.[5][11]

Q3: Can I run the Suzuki-Miyaura coupling under aerobic conditions?

A3: It is strongly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (argon or nitrogen).[4] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[2]

Q4: What is the typical reactivity order for aryl halides in Suzuki-Miyaura coupling?

A4: The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[3] Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems to achieve good yields.[3]

Data Presentation: Comparative Performance of Bases

The selection of an appropriate base is critical and its effectiveness is highly dependent on the specific substrates, catalyst, and solvent system used.[2][3] The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

BaseEquivalentsSolventTime (h)Yield (%)Notes
Na₂CO₃2.0Toluene/H₂O12>95Highly effective for standard couplings.[8]
K₂CO₃2.0Dioxane/H₂O12~95A common and reliable choice.[8]
K₃PO₄3.0Toluene12>95Excellent for sensitive substrates.[8]
Cs₂CO₃2.0Dioxane12>95Often superior but more costly.[8]
NaOH2.0Toluene/H₂O12~90Strong base, risk of side reactions.[8]
TEA (Triethylamine)3.0Toluene24<40Organic amines are often less effective.[8]

Experimental Protocols

General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a general procedure for comparing the efficacy of different bases in a Suzuki-Miyaura coupling reaction.[3]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and the selected base (2.0 mmol).

  • Add the degassed solvent system (11 mL) via syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. The base plays a crucial role in the transmetalation step by activating the boronic acid.[7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical approach to diagnosing and resolving low yields in Suzuki-Miyaura coupling reactions.

Troubleshooting_Workflow Start Low Yield Check_Reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Solvent Purity) Check_Reagents->Check_Conditions Protodeboronation Suspect Protodeboronation? Check_Conditions->Protodeboronation Homocoupling Significant Homocoupling? Protodeboronation->Homocoupling No Optimize_Base Optimize Base: - Milder Base (K3PO4, KF) - Anhydrous Conditions Protodeboronation->Optimize_Base Yes Optimize_Atmosphere Improve Inert Atmosphere: - Degas Solvent Thoroughly - Use Pd(0) Precatalyst Homocoupling->Optimize_Atmosphere Yes Resolved Yield Improved Homocoupling->Resolved No Stable_Boron Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Optimize_Base->Stable_Boron Optimize_Temp_Time Adjust Temperature/Time: - Lower Temperature - Shorter Reaction Time Stable_Boron->Optimize_Temp_Time Optimize_Ligand Screen Ligands: - Bulky, Electron-Rich Ligands Optimize_Atmosphere->Optimize_Ligand Optimize_Ligand->Resolved Optimize_Temp_Time->Resolved

Caption: A workflow diagram for troubleshooting low yields.

Decision Tree for Base and Solvent Selection

This decision tree guides the user through the process of selecting an appropriate base and solvent system based on substrate properties.

Base_Solvent_Selection Start Select Base & Solvent Substrate_Sensitivity Is the substrate base-sensitive? Start->Substrate_Sensitivity Mild_Base Use Mild Base: K3PO4 or K2CO3 (anhydrous, powdered) Substrate_Sensitivity->Mild_Base Yes Standard_Base Use Standard Base: Na2CO3 or K2CO3 Substrate_Sensitivity->Standard_Base No Steric_Hindrance Is the substrate sterically hindered? Strong_Base Use Stronger Base: Cs2CO3 or K3PO4 Steric_Hindrance->Strong_Base Yes Standard_Conditions Standard Conditions: - Dioxane/H2O or Toluene/H2O - 80-100 °C Steric_Hindrance->Standard_Conditions No Mild_Base->Steric_Hindrance Standard_Base->Steric_Hindrance Forcing_Conditions Forcing Conditions: - Dioxane or THF - Higher Temperature - Bulky Ligand (e.g., SPhos) Strong_Base->Forcing_Conditions

Caption: Decision tree for selecting the appropriate base and solvent.

References

Technical Support Center: Minimizing Boronic Acid Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and avoid boronic acid homocoupling, a common side reaction in Suzuki-Miyaura cross-coupling and related transformations.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it problematic?

A1: Boronic acid homocoupling is a significant side reaction in which two molecules of the boronic acid starting material couple to form a symmetrical biaryl byproduct.[1] This unwanted reaction is problematic because it consumes the boronic acid, thereby lowering the yield of the desired cross-coupled product.[1][2] Furthermore, the homocoupled product can often be difficult to separate from the target molecule due to structural similarities, complicating purification.[2]

Q2: What are the primary drivers of boronic acid homocoupling?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) (Pd(II)) precatalyst.[2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the homocoupling of the boronic acid.[1][2][3][4]

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt such as Pd(OAc)₂ is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled product.[2][5] This is particularly prevalent at the beginning of the reaction.[2]

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of all solvents and the reaction mixture is crucial.[1] Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can displace dissolved oxygen.[1][2] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[5][6][7]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[2]

Q4: Can my choice of catalyst and ligand impact homocoupling?

A4: Absolutely. The selection of the palladium source and the ligand plays a critical role.

  • Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often advantageous over Pd(II) sources like Pd(OAc)₂ because it reduces the initial concentration of Pd(II) that can lead to homocoupling.[1][2]

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos, can promote the desired reductive elimination step of the cross-coupling cycle over side reactions like homocoupling.[2][8][9]

Q5: Are there any additives that can help suppress homocoupling?

A5: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[1][2][5][6][7]

Q6: Does the stability of the boronic acid derivative matter?

A6: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be susceptible to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting issues with boronic acid homocoupling.

Problem Potential Cause Suggested Solution
Significant formation of homocoupled byproduct Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[2] 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[2]
Use of a Pd(II) precatalyst leading to initial homocoupling.2a. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[1][2] 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents).[1][5][6][7]
Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands such as SPhos, which can accelerate the desired cross-coupling over homocoupling.[2][8]
High instantaneous concentration of boronic acid.4. Employ slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[7][9]
Low yield of desired product and presence of homocoupled byproduct Inefficient catalyst turnover.1. Ensure all reagents are pure and the solvent is dry.[10] 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.
Incomplete reaction.3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[2]
Difficult purification due to co-elution Structural similarity of the desired product and the homocoupled byproduct.1. Optimize the reaction conditions to minimize the formation of the homocoupled byproduct in the first place. 2. Explore alternative chromatographic conditions (e.g., different solvent systems, stationary phases) for better separation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol incorporates several best practices to suppress boronic acid homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, if not using a pre-formed catalyst with ligand)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask or glovebox

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., in a glovebox or under a positive pressure of argon or nitrogen), add the aryl halide, arylboronic acid, base, and ligand (if applicable).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Reaction with a Pd(II) Precatalyst and a Reducing Agent

This protocol is for situations where a Pd(II) precatalyst is used and provides a method to mitigate homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.1 mol%)

  • Base (e.g., K₂CO₃)

  • Potassium formate

  • Degassed solvent mixture (e.g., 1-propanol/water)

Procedure:

  • Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide, arylboronic acid, base, and potassium formate.

  • Solvent Addition: Add the degassed solvent mixture.

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.

  • Catalyst Introduction: Introduce the palladium catalyst under a nitrogen atmosphere.

  • Reaction and Monitoring: Heat the reaction to the desired temperature and monitor its progress.

  • Workup and Purification: Follow standard procedures for workup and purification as described in Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the competing reactions and the troubleshooting process, the following diagrams are provided.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation (Ar'-B(OR)₂) ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product pd0_h Pd(0)L_n oxygen O₂ pd0_h->oxygen Oxidation pd2 Pd(II) Species oxygen->pd2 boronic_acid_1 Ar'-B(OR)₂ pd2->boronic_acid_1 Transmetalation boronic_acid_2 Ar'-B(OR)₂ pd2->boronic_acid_2 Transmetalation ar_pd_ar_h Ar'-Pd(II)-Ar' boronic_acid_1->ar_pd_ar_h boronic_acid_2->ar_pd_ar_h reductive_elimination_h Reductive Elimination ar_pd_ar_h->reductive_elimination_h reductive_elimination_h->pd0_h Reduction homocoupling_product Ar'-Ar' (Homocoupling Product) reductive_elimination_h->homocoupling_product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

G start Homocoupling Observed? check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen Yes end Monitor for improvement. start->end No deoxygenate Action: Sparge with N₂/Ar or use Freeze-Pump-Thaw. check_oxygen->deoxygenate No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst use_pd0 Action: Switch to a Pd(0) precatalyst. check_catalyst->use_pd0 Yes add_reductant Action: Add a mild reducing agent (e.g., potassium formate). check_catalyst->add_reductant Yes check_ligand Is the ligand optimal? check_catalyst->check_ligand No use_pd0->check_ligand add_reductant->check_ligand change_ligand Action: Screen bulky, electron-rich phosphine ligands. check_ligand->change_ligand No check_ligand->end Yes change_ligand->end

Caption: Troubleshooting workflow for boronic acid homocoupling.

References

Technical Support Center: Enhancing Boronic Acid Stability in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of boronic acids in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for boronic acid degradation in catalytic reactions?

A1: Boronic acids are susceptible to several degradation pathways, with the most common being protodeboronation and oxidation.[1][2][3] Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing it with a carbon-hydrogen bond.[1] Oxidation, on the other hand, converts the boronic acid to an alcohol and boric acid, a process that can be accelerated by reactive oxygen species.[2][4] For certain types of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, polymerization can also be a significant decomposition pathway.[5][6]

Q2: I am observing significant amounts of a protodeboronated byproduct in my reaction. What are the likely causes and how can I minimize it?

A2: Protodeboronation is a common side reaction, especially in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[1] The propensity for this side reaction is highly dependent on the substrate and reaction conditions.[1] Key factors that can promote protodeboronation include elevated temperatures, the presence of strong bases, and the specific organic substituent on the boronic acid.[7] To mitigate this, you can:

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly slow the rate of protodeboronation.[7]

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger ones like sodium hydroxide (NaOH).

  • Control pH: The stability of boronic acids is highly pH-dependent.[8][9] For simple aromatic and alkyl boronic acids, stability is generally greatest at a neutral pH, as both acid- and base-catalyzed protodeboronation are minimized.[1]

  • Use a Protecting Group: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[5][10][11]

Q3: My boronic acid seems to be degrading even before the reaction starts. How can I improve its shelf-life and handling?

A3: Many boronic acids, particularly certain heteroaryl and vinyl derivatives, have limited benchtop stability.[5][12] To ensure the integrity of your starting material:

  • Store Properly: Store boronic acids under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.[12]

  • Use Freshly Prepared Reagents: Whenever possible, use freshly prepared boronic acids for best results.[5]

  • Convert to a Stable Derivative: For long-term storage, converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or a trifluoroborate salt is highly recommended.[5][11] MIDA boronates, in particular, are known for their exceptional benchtop stability.[5][13]

Q4: Are boronate esters always a better choice than boronic acids?

A4: Not necessarily. While boronate esters offer enhanced stability, this often comes at the cost of lower reactivity and slower reaction times compared to the parent boronic acids.[3][12] The choice between a boronic acid and a boronate ester depends on the specific requirements of your synthesis.

  • Choose a boronic acid when: High reaction rates are a priority, the reagent can be used shortly after preparation, and potential instability can be managed by carefully controlling reaction conditions.[3]

  • Choose a boronate ester when: Enhanced stability for handling, purification, and storage is crucial, especially in multi-step syntheses or with inherently unstable boronic acid derivatives.[3][12]

Troubleshooting Guide

Issue 1: Low Yield in Suzuki-Miyaura Coupling, Suspected Boronic Acid Decomposition

If you are experiencing low yields and suspect your boronic acid is degrading, follow this troubleshooting workflow:

start Low Yield in Suzuki Coupling check_byproduct Analyze crude reaction mixture for byproducts (e.g., protodeboronation product) using LC-MS or NMR. start->check_byproduct byproduct_present Protodeboronation or oxidation product detected? check_byproduct->byproduct_present optimize_conditions Optimize Reaction Conditions byproduct_present->optimize_conditions Yes no_byproduct Consider other reaction issues (catalyst, solvent, halide partner). byproduct_present->no_byproduct No use_protecting_group Employ a Protecting Group optimize_conditions->use_protecting_group lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_base Switch to a Milder Base optimize_conditions->change_base anhydrous Use Anhydrous Conditions optimize_conditions->anhydrous pinacol Convert to Pinacol Ester use_protecting_group->pinacol mida Convert to MIDA Ester use_protecting_group->mida

Figure 1: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: On-Column Degradation During HPLC Analysis

A common challenge when analyzing boronic acids by reversed-phase HPLC is their potential for on-column degradation.[14]

Symptoms:

  • Broad or tailing peaks for the boronic acid.

  • Appearance of unexpected peaks corresponding to degradation products.

  • Poor reproducibility of peak areas.

Solutions:

  • Use an End-Capped Column: This minimizes the interaction of the boronic acid with free silanol groups on the stationary phase.[14]

  • Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups.[14]

  • Faster Analysis: Employ a shorter column or a faster gradient to reduce the time the analyte spends on the column.[14]

  • Aprotic Diluent: Dissolve your sample in an aprotic solvent like acetonitrile or tetrahydrofuran to minimize hydrolysis before injection.[14]

Data Presentation

Table 1: Comparison of Stability for Phenylboronic Acid and its Derivatives

CompoundFormStorage ConditionsStabilityReference(s)
Phenylboronic AcidSolidBenchtop, airProne to decomposition[3][12]
Phenylboronic Acid Pinacol EsterCrystalline SolidBenchtop, airSignificantly more stable than the boronic acid[3][10][11]
Phenylboronic Acid MIDA EsterCrystalline SolidBenchtop, airHighly stable, even for extended periods[5][6][13]
Potassium PhenyltrifluoroborateSaltBenchtop, airStable alternative to boronic acid[5][11]

Table 2: Effect of Protecting Groups on Suzuki-Miyaura Coupling Yields of Unstable Boronic Acids

Unstable Boronic AcidProtecting GroupYield with Boronic Acid (%)Yield with Protected Boronic Acid (%)Reference(s)
2-Furanboronic AcidMIDA6896[5][6]
2-Thiopheneboronic AcidMIDA3794[5][6]
2-Indoleboronic AcidMIDA1493[5][6]

Experimental Protocols

Protocol 1: Preparation of a Phenylboronic Acid Pinacol Ester

This protocol provides a general method for the protection of a boronic acid as its pinacol ester, a common strategy to enhance stability.[11]

Materials:

  • Phenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or other suitable azeotroping solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid and pinacol.

  • Add a sufficient amount of toluene to dissolve the solids upon heating.

  • Heat the mixture to reflux and allow the water formed during the reaction to be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly or purified by column chromatography on silica gel.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol is particularly useful for coupling reactions involving unstable boronic acids, as the MIDA boronate provides a slow, in-situ release of the reactive boronic acid.[5][6]

Materials:

  • Aryl or heteroaryl chloride (1.0 equiv)

  • MIDA boronate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol %)

  • SPhos (10 mol %)

  • Potassium phosphate (K₃PO₄, 7.5 equiv)

  • 5:1 Dioxane/Water solvent mixture

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl or heteroaryl chloride, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 5:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Degradation Pathways of Boronic Acids

BA Aryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation BA->Protodeboronation + H⁺ Oxidation Oxidation BA->Oxidation + [O] Arene Arene (Ar-H) Protodeboronation->Arene Alcohol Alcohol (Ar-OH) Oxidation->Alcohol

Figure 2: Major degradation pathways for aryl boronic acids.
Strategies for Stabilizing Boronic Acids

cluster_0 Unstable Boronic Acid cluster_1 Stabilization Strategies BA R-B(OH)₂ Protecting_Groups Protecting Groups BA->Protecting_Groups Chemical Modification Condition_Optimization Condition Optimization BA->Condition_Optimization Reaction Control Pinacol Pinacol Ester Protecting_Groups->Pinacol MIDA MIDA Ester Protecting_Groups->MIDA Trifluoroborate Trifluoroborate Salt Protecting_Groups->Trifluoroborate Low_Temp Lower Temperature Condition_Optimization->Low_Temp Mild_Base Milder Base Condition_Optimization->Mild_Base pH_Control pH Control Condition_Optimization->pH_Control

References

Technical Support Center: Preventing Palladium Catalyst Decomposition in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to palladium catalyst decomposition in cross-coupling reactions. Our goal is to help you optimize your experiments, improve reaction yields, and ensure the stability of your catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of palladium catalyst decomposition in my cross-coupling reaction?

A1: The most common visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1] This indicates that the soluble, active Pd(0) catalyst has agglomerated into an inactive, heterogeneous form. Other signs include a stalled reaction with incomplete conversion of starting materials and the appearance of unexpected side products.

Q2: How does the choice of ligand impact catalyst stability?

A2: Ligand selection is critical for preventing catalyst decomposition. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are highly effective at stabilizing the palladium center.[2] These ligands promote the formation of monoligated palladium species, which are often more catalytically active and less prone to aggregation. They facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved reaction rates and catalyst longevity.[2]

Q3: Can the solvent choice affect the stability of my palladium catalyst?

A3: Yes, the solvent plays a crucial role in catalyst stability. Polar aprotic solvents like DMF, NMP, dioxane, and THF are commonly used and can help stabilize the catalytic species.[1][3] The solvent can influence the solubility of the catalyst, reagents, and intermediates, as well as the rates of the individual steps in the catalytic cycle. In some cases, the use of a solvent mixture, such as dioxane/water, can be beneficial for both solubility and catalyst activity.[4]

Q4: My reaction is sensitive to air. What are the best practices for setting up an inert atmosphere?

A4: Many palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] To prevent this, it is essential to work under an inert atmosphere (e.g., argon or nitrogen). This involves using oven-dried glassware, degassing all solvents and liquid reagents, and performing all manipulations using Schlenk line or glovebox techniques. A common method for degassing is to bubble an inert gas through the solvent for an extended period or to use several freeze-pump-thaw cycles.[5]

Q5: Are there palladium precatalysts that are more resistant to decomposition?

A5: Yes, several generations of air- and moisture-stable palladium precatalysts have been developed to improve ease of handling and generate the active Pd(0) species more reliably. The Buchwald G3 and G4 precatalysts, for example, are designed to be highly stable and efficient.[6] These precatalysts are activated under the reaction conditions to generate the active monoligated Pd(0) species, often with shorter reaction times and lower catalyst loadings.

Troubleshooting Guides

Problem 1: Low or No Product Yield

A low or nonexistent yield is a frequent issue in cross-coupling reactions and can often be attributed to catalyst deactivation.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed check_catalyst 1. Check Catalyst Activity - Use a fresh batch of catalyst/precatalyst. - Consider a more robust precatalyst (e.g., Buchwald G3/G4). start->check_catalyst check_inert 2. Verify Inert Atmosphere - Ensure proper degassing of solvents/reagents. - Check for leaks in the reaction setup. check_catalyst->check_inert If no improvement success Reaction Yield Improved check_catalyst->success Improvement optimize_ligand 3. Optimize Ligand - Screen a panel of bulky, electron-rich ligands. - Adjust ligand-to-palladium ratio. check_inert->optimize_ligand If no improvement check_inert->success Improvement optimize_conditions 4. Adjust Reaction Conditions - Lower the reaction temperature. - Screen different solvents and bases. optimize_ligand->optimize_conditions If no improvement optimize_ligand->success Improvement check_reagents 5. Inspect Reagent Quality - Ensure purity of starting materials. - Check for potential catalyst poisons in reagents. optimize_conditions->check_reagents If no improvement optimize_conditions->success Improvement check_reagents->success Improvement G cluster_observe Observation cluster_causes Potential Causes cluster_solutions Preventative Measures observe_ppt Black precipitate forms in the reaction mixture. cause1 Oxygen exposure observe_ppt->cause1 cause2 High temperature observe_ppt->cause2 cause3 Inappropriate ligand observe_ppt->cause3 cause4 Slow catalytic turnover observe_ppt->cause4 solution1 Rigorous degassing and inert atmosphere techniques. cause1->solution1 solution2 Lower reaction temperature. cause2->solution2 solution3 Use bulky, electron-rich ligands (e.g., Buchwald ligands). cause3->solution3 solution4 Optimize reaction parameters to increase turnover rate. cause4->solution4

References

Technical Support Center: Suzuki Coupling with Sterically Hindered Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura coupling reactions involving sterically hindered ortho-substituted boronic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of sterically hindered ortho-substituted boronic acids, providing potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Product

  • Potential Cause 1: Inefficient Catalyst System. The steric bulk of ortho-substituted boronic acids can impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1] Standard palladium catalysts may not be active enough for these challenging substrates.

  • Solution 1: Employ Specialized Catalysts and Ligands. The use of bulky, electron-rich ligands is crucial for promoting the coupling of sterically hindered partners.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have demonstrated high efficacy in these reactions.[1][2] These ligands accelerate both oxidative addition and reductive elimination steps.[1] Air-stable palladium precatalysts, such as palladacycles, can also improve catalyst activity and longevity.[1]

  • Potential Cause 2: Inappropriate Base Selection. The choice of base is critical for the activation of the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[3][4] An unsuitable base can lead to slow reaction rates or decomposition of starting materials.

  • Solution 2: Optimize the Base. For sterically hindered couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) is a frequently effective choice.[1][3] Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (t-BuOK).[2][5] The base should be finely powdered and anhydrous, especially when running reactions under anhydrous conditions.[1]

  • Potential Cause 3: Suboptimal Solvent and Temperature. The solvent plays a significant role in the solubility of reagents and the stability of the catalytic species.[6][7] Insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Solution 3: Adjust Solvent and Temperature. Aprotic polar solvents like dioxane, often in a mixture with water (e.g., 10:1 Dioxane/H₂O), are commonly used.[1] For particularly challenging couplings, higher temperatures (80–110 °C) may be necessary to overcome the steric hindrance.[1] In some cases, anhydrous conditions can be beneficial to minimize side reactions.[1]

Issue 2: Significant Formation of Side Products

  • Potential Cause 1: Protodeboronation. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material.[1] This is often promoted by the presence of water and strong bases.[1]

  • Solution 1: Minimize Protodeboronation.

    • Use Milder Bases: If protodeboronation is significant, switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[1]

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce this side reaction.[1]

    • Use Boronic Acid Derivatives: More stable boronic acid derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are less prone to protodeboronation.[8][9]

  • Potential Cause 2: Homocoupling. The self-coupling of the boronic acid to form a biaryl byproduct can be a competing reaction, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst.[3]

  • Solution 2: Reduce Homocoupling.

    • Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize oxygen contamination.[1]

    • Use an Efficient Precatalyst: Employing a high-quality Pd(0) source or a precatalyst that is efficiently reduced to the active Pd(0) species can suppress homocoupling.[3]

    • Optimize Ligand: Bidentate ligands can sometimes suppress homocoupling compared to monodentate ligands.[8]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is not working. What are the first things I should check?

A1: When a Suzuki coupling with a sterically hindered substrate fails, systematically check the following:

  • Catalyst and Ligand: Are you using a catalyst system known to be effective for hindered couplings (e.g., a Buchwald-type ligand like XPhos or SPhos with a palladium source)?[1] Ensure the catalyst and ligand are not degraded.

  • Inert Atmosphere: Is your reaction setup properly purged with an inert gas (argon or nitrogen)? Oxygen can deactivate the catalyst and lead to side reactions.[1]

  • Reagent Purity: Are your boronic acid, aryl halide, and base pure and dry? Boronic acids can degrade over time.[1]

  • Base: Is the base strong enough and finely powdered for optimal reactivity?[1]

  • Solvent: Is the solvent appropriately degassed and anhydrous if required?

Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black indicates the precipitation of palladium metal, which means your catalyst is decomposing and losing its activity.[8] This can be caused by:

  • Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize the active Pd(0) species.

  • High Temperature: The reaction temperature might be too high, leading to catalyst decomposition.

  • Impurities: Impurities in the starting materials or solvent can also cause catalyst deactivation.

To prevent this, you can try:

  • Increasing the ligand-to-palladium ratio slightly.[8]

  • Using a more robust, sterically hindered ligand that can better stabilize the palladium center.[8]

  • Lowering the reaction temperature.[8]

  • Ensuring all reagents and solvents are pure and properly degassed.[8]

Q3: Can I use microwave irradiation to accelerate the coupling of sterically hindered substrates?

A3: Yes, microwave irradiation can be a very effective technique to accelerate Suzuki couplings with sterically hindered substrates.[2] The rapid heating can help overcome the high activation energy associated with these challenging reactions, often leading to shorter reaction times and improved yields.[2]

Data Presentation

Table 1: Effect of Ligand on the Yield of Suzuki Coupling with a Sterically Hindered Boronic Acid

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)
1PPh₃Pd(OAc)₂K₃PO₄Toluene100<5[9]
2PCy₃Pd(OAc)₂K₃PO₄Toluene100<5[9]
3XPhosXPhos Pd G3K₃PO₄Dioxane/H₂O100>95 (Typical)[1]
4SPhosSPhos Pd G2K₃PO₄Dioxane/H₂O100>95 (Typical)[1]
5Acenaphthoimidazolylidene (NHC)Pd-NHC Complext-BuOKDioxane80>99[2]

Table 2: Optimization of Base and Solvent for a Hindered Suzuki Coupling

EntryBaseSolventTemp (°C)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)100Moderate
2K₃PO₄Dioxane/H₂O (4:1)100High
3Cs₂CO₃Dioxane/H₂O (4:1)100High
4t-BuOKDioxane (anhydrous)80>99[2]
5KFDioxane/H₂O (4:1)100Low to Moderate

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Ortho-Substituted Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the ortho-substituted boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Boronic Acid Stability

This protocol can be used to convert a boronic acid to a more stable diethanolamine adduct, which can then be used directly in the Suzuki coupling.

  • Dissolution: In a vial with a stir bar, dissolve the ortho-substituted boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via a pipette.[1]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting diethanolamine adduct can be used directly in the Suzuki coupling reaction.[1]

Visualizations

Troubleshooting_Workflow start Low/No Yield in Hindered Suzuki Coupling check_catalyst Check Catalyst System (Bulky Ligand/Precatalyst) start->check_catalyst check_base Evaluate Base (Strength, Purity) start->check_base check_conditions Assess Reaction Conditions (Solvent, Temperature) start->check_conditions side_reactions Analyze for Side Reactions start->side_reactions optimize_catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos, NHC) check_catalyst->optimize_catalyst optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_base->optimize_base optimize_conditions Optimize Conditions (Anhydrous, Higher Temp) check_conditions->optimize_conditions protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes use_milder_base Use Milder Base (K2CO3) or Anhydrous Conditions protodeboronation->use_milder_base use_boronic_ester Use Boronic Ester/MIDA Boronate protodeboronation->use_boronic_ester ensure_inert Ensure Rigorous Inert Atmosphere homocoupling->ensure_inert success Successful Coupling optimize_catalyst->success optimize_base->success optimize_conditions->success use_milder_base->success use_boronic_ester->success ensure_inert->success Suzuki_Catalytic_Cycle_Hindered cluster_steps Catalytic Cycle Steps pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X(L_n) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X (Aryl Halide) pd_complex2 Ar-Pd(II)-Ar'(L_n) pd_complex1->pd_complex2 [Ar'-B(OR)2(Base)]- transmetalation Transmetalation boronic_acid Ar'-B(OR)2 (Hindered Boronic Acid) boronate [Ar'-B(OR)2(Base)]- boronic_acid->boronate base Base base->boronate pd_complex2->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Product)

References

benefits of anhydrous conditions for Suzuki coupling with boronic esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of anhydrous conditions in Suzuki-Miyaura cross-coupling reactions involving boronic esters.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions often recommended for Suzuki couplings with boronic esters?

A1: Anhydrous conditions are primarily recommended to prevent a key side reaction called protodeboronation.[1] This is a process where the boronic ester's carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner and reducing the yield of the desired coupled product.[1][2] Water, especially under basic conditions typical for Suzuki coupling, can act as a proton source, facilitating this unwanted reaction.[2] Using anhydrous solvents and reagents minimizes the presence of water, thereby suppressing protodeboronation.[3][4]

Q2: Are anhydrous conditions always necessary for Suzuki couplings?

A2: Not always. The Suzuki-Miyaura reaction is famously tolerant to a variety of functional groups and conditions, and many protocols successfully use aqueous bases or solvent mixtures.[5][6] However, the necessity for anhydrous conditions increases significantly when dealing with boronic esters that are particularly susceptible to protodeboronation.[7] This includes many electron-deficient arylboronic esters and certain heteroarylboronic esters.[2][8] For these sensitive substrates, strictly anhydrous methods provide greater reproducibility and higher yields.[4]

Q3: What are the main advantages of using a boronic ester over a boronic acid?

A3: Boronic esters, such as pinacol esters, offer significantly enhanced stability compared to their corresponding boronic acids.[9] They are often crystalline, bench-stable solids that are easier to handle, purify, and store for long periods.[9] This stability is particularly advantageous when the corresponding boronic acid is prone to decomposition or difficult to handle.[10] Furthermore, boronic esters can be designed for "slow release" of the active boronic acid during the reaction, which can minimize the concentration of the sensitive species at any given time and further reduce side reactions like protodeboronation.[1][11]

Q4: Can boronic esters participate directly in the catalytic cycle without first hydrolyzing to the boronic acid?

A4: Yes, mechanistic studies have shown that boronic esters can undergo transmetalation directly with the palladium complex without prior hydrolysis to the corresponding boronic acid.[12][13] In some cases, transmetalation from a boronic ester can be significantly faster than from the boronic acid, leading to improved reaction rates and overall efficiency.[3][13]

Troubleshooting Guide

Problem 1: My reaction yield is very low, and I'm recovering mostly the deboronated starting material (Ar-H instead of Ar-B(OR)₂).

  • Potential Cause: Significant protodeboronation is occurring. This is the most common failure mode when using sensitive boronic esters, especially if trace moisture is present.[1]

  • Solutions:

    • Ensure Rigorously Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven and cool it under an inert atmosphere (e.g., argon or nitrogen). Ensure all reagents, particularly the base and solvent, are strictly anhydrous.[2]

    • Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation.[2] Consider using a milder, non-hydroxide base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2] Soluble, non-aqueous bases like potassium trimethylsilanolate (TMSOK) have been specifically developed for anhydrous, homogeneous Suzuki couplings.[3][4]

    • Use a More Stable Boron Reagent: If protodeboronation remains an issue, consider converting the boronic ester to an even more stable derivative, such as an MIDA boronate or an aryltrifluoroborate salt.[1][2] These reagents are designed for slow release of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[1]

Problem 2: The reaction is stalled; I see unreacted starting materials (aryl halide and boronic ester) even after extended reaction time.

  • Potential Cause 1: Catalyst deactivation. Oxygen can irreversibly oxidize the active Pd(0) catalyst. Phosphine ligands are also susceptible to oxidation.[2]

  • Solution: Ensure the reaction mixture is thoroughly degassed before heating. This can be done by bubbling an inert gas like argon through the solvent for 10-15 minutes or by using several "freeze-pump-thaw" cycles.[10] Use fresh, high-quality catalyst and ligands that have been stored properly under an inert atmosphere.[2]

  • Potential Cause 2: Inefficient transmetalation. The transfer of the organic group from boron to palladium is a critical step and can be slow.

  • Solution: While many Suzuki reactions use aqueous bases, some anhydrous systems benefit from specific bases that create a homogeneous reaction mixture. Using a soluble base like potassium trimethylsilanolate (TMSOK) in an ethereal solvent can improve reaction rates and reproducibility compared to heterogeneous mixtures with insoluble inorganic bases.[3][4]

Quantitative Data Summary

The choice of boron reagent can significantly impact reaction rates. Studies comparing the direct transmetalation rates have shown that certain boronic esters can be more reactive than the parent boronic acid under specific conditions.

Boron Reagent TypeRelative Reactivity (vs. Boronic Acid)Key AdvantagesCommon Issues
Boronic Acid Baseline (1x)Often highly reactive, atom economical.[9]Prone to protodeboronation and decomposition, can have poor shelf-life.[2][9]
Pinacol Boronic Ester Variable, can be slower or fasterHigh stability, easy to handle and purify, commercially available.[9][14]Can be less reactive, requiring more forcing conditions.
Glycol Boronic Ester ~23x fasterCan exhibit significantly enhanced transmetalation rates.[7][12]Less common than pinacol esters.
MIDA Boronate Ester Slow releaseExcellent stability, used for sequential cross-couplings.[1][15]Requires a hydrolysis step to release the active boronic acid.
Potassium Trifluoroborate Slow releaseCrystalline, air-stable solids, resistant to protodeboronation.[10]Requires fluoride source for activation.

Note: Relative rates are highly dependent on the specific substrate, catalyst, ligand, base, and solvent system used.

Reference Experimental Protocol

Anhydrous Suzuki-Miyaura Coupling using Potassium Trimethylsilanolate (TMSOK)

This protocol is adapted from methodologies developed for homogeneous, anhydrous Suzuki-Miyaura cross-coupling.[3]

  • Glassware Preparation: A Schlenk flask and magnetic stir bar are dried in an oven at >120 °C overnight and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: The flask is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the boronic ester (e.g., neopentyl glycol boronic ester, 1.1 mmol, 1.1 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-2 mol%), and potassium trimethylsilanolate (TMSOK, 1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged by evacuating under high vacuum and backfilling with argon. This cycle is repeated three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF, 5 mL) is added via syringe under a positive pressure of argon.[8]

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by withdrawing small aliquots under inert atmosphere.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final biaryl product.

Process Diagram

The following diagram illustrates how the presence of water can divert the productive Suzuki-Miyaura catalytic cycle towards the undesirable protodeboronation pathway.

Suzuki_Anhydrous_Benefits cluster_suzuki Productive Suzuki Cycle (Anhydrous) cluster_transmetalation Transmetalation cluster_hydrolysis Side Reaction (Aqueous) ArX Aryl Halide (Ar-X) ArPdX Ar-Pd(II)-X Pd0 Pd(0)L₂ Pd0->ArX Oxidative Addition BoronicEster Boronic Ester Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr ArPdX->ArPdAr Water Water (H₂O) Boronate [Ar'-B(OR)₂(Base)]⁻ BoronicEster->Boronate Activation Base Base (e.g., K₃PO₄) Product Coupled Product (Ar-Ar') ArPdAr->Product Reductive Elimination Byproduct Deboronated Byproduct (Ar'-H) BoronicEster_Side Boronic Ester Ar'-B(OR)₂ BoronicEster_Side->Byproduct Protodeboronation

Caption: Effect of Water on Suzuki Coupling with Boronic Esters.

References

Technical Support Center: Troubleshooting the Suzuki-Miyaura Reaction in the Presence of Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to oxygen contamination and to provide clear protocols for managing reaction atmospheres.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere typically required for the Suzuki-Miyaura reaction?

A1: The catalytically active species in the Suzuki-Miyaura reaction is Palladium(0) (Pd(0)). This species is highly susceptible to oxidation by atmospheric oxygen. When oxygen is present, Pd(0) can be oxidized to catalytically inactive palladium oxides (e.g., PdO) or other Pd(II) species. This oxidation deactivates the catalyst, leading to low or no product yield. Furthermore, commonly used phosphine ligands, which stabilize the Pd(0) catalyst, can also be oxidized by air, diminishing their effectiveness.[1]

Q2: I'm observing a black precipitate in my reaction. What is it and is it related to oxygen?

A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium metal. The formation of palladium black can be promoted by the presence of oxygen, which can disrupt the catalytic cycle and lead to the decomposition of the active catalyst into its metallic, inactive form. Inadequate ligand protection or high temperatures can also contribute to this issue.

Q3: I've heard that some Suzuki-Miyaura reactions can be performed in the presence of air. How is this possible?

A3: While seemingly counterintuitive, certain Suzuki-Miyaura reaction conditions have been developed that are tolerant to or even benefit from the presence of oxygen. These systems often employ specific, robust catalyst systems (e.g., those with N-heterocyclic carbene (NHC) ligands or certain ligand-free protocols) that are more resistant to oxidation. In some ligand-free cases, oxygen can even play a beneficial role by facilitating the in-situ generation of catalytically active palladium nanoparticles and preventing their aggregation.

Q4: What are the most common side products I might see if my reaction is contaminated with oxygen?

A4: Oxygen contamination can lead to an increase in homocoupling of the boronic acid starting material. This occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of Pd(II) species, which can form from the oxidation of the Pd(0) catalyst by oxygen.

Q5: How can I effectively remove oxygen from my reaction?

A5: To create an inert atmosphere, it is crucial to thoroughly degas your solvent and purge the reaction vessel. Common techniques include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 10-30 minutes) or using several "freeze-pump-thaw" cycles. The reaction vessel should be purged by evacuating it under vacuum and backfilling with an inert gas, repeating this cycle three times.

Troubleshooting Guide

Issue Possible Cause Related to Oxygen Troubleshooting Steps
Low or No Product Yield Catalyst Oxidation: The active Pd(0) catalyst has been oxidized to inactive Pd(II) species by oxygen.1. Ensure all solvents are thoroughly degassed before use. 2. Use Schlenk line techniques or a glovebox to set up the reaction under a positive pressure of inert gas (argon or nitrogen). 3. Purge the reaction flask by evacuating and backfilling with inert gas three times.[2]
Ligand Oxidation: Phosphine ligands have been oxidized by air, rendering them unable to stabilize the palladium catalyst.1. Use fresh, high-purity phosphine ligands. 2. Store phosphine ligands under an inert atmosphere. 3. Add the ligand to the reaction mixture under a positive flow of inert gas.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The active palladium catalyst has decomposed and aggregated into inactive palladium metal. Oxygen can accelerate this process.1. Improve degassing and inert atmosphere techniques. 2. Consider using a more robust ligand that better stabilizes the palladium catalyst. 3. Ensure the reaction temperature is not excessively high.
Significant Homocoupling of Boronic Acid Presence of Excess Pd(II): Oxidation of the Pd(0) catalyst to Pd(II) by oxygen can promote the homocoupling of the boronic acid.1. Rigorously exclude oxygen from the reaction. 2. If using a Pd(II) precatalyst, ensure conditions are optimal for its reduction to Pd(0) and that this is not being hindered by oxidative side reactions.
Inconsistent or Irreproducible Results Variable Oxygen Contamination: Inconsistent levels of oxygen between different reaction setups are leading to variable outcomes.1. Standardize your inert atmosphere technique. 2. Ensure all researchers are using the same validated procedure for degassing and reaction setup. 3. Check for leaks in your Schlenk line or glovebox.

Data Presentation

The effect of the reaction atmosphere is a critical parameter in the Suzuki-Miyaura reaction. While traditional protocols strictly require inert conditions to prevent catalyst deactivation, a number of modern methods have been developed that are air-tolerant. Below is a summary of reported yields for various Suzuki-Miyaura couplings performed under aerobic (in the presence of air) conditions. For comparison, reactions performed under standard inert atmosphere protocols typically achieve high to excellent yields (>90%).

Table 1: Yields of Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid under Aerobic Conditions

EntryAryl HalideProductYield (%)Catalyst SystemSolventBaseRef.
1IodobenzeneBiphenyl99PdCu@Ti₃C₂WaterK₂CO₃[3]
24-Iodoanisole4-Methoxybiphenyl97PdCu@Ti₃C₂WaterK₂CO₃[3]
34-Iodotoluene4-Methylbiphenyl98PdCu@Ti₃C₂WaterK₂CO₃[3]
4BromobenzeneBiphenyl94PdCu@Ti₃C₂WaterK₂CO₃[3]
54-Bromoanisole4-Methoxybiphenyl92PdCu@Ti₃C₂WaterK₂CO₃[3]
64-Bromotoluene4-Methylbiphenyl95PdCu@Ti₃C₂WaterK₂CO₃[3]
74-Chlorotoluene4-Methylbiphenyl85PdCu@Ti₃C₂Water/TolueneK₂CO₃[3]
84-Chloroanisole4-Methoxybiphenyl82PdCu@Ti₃C₂Water/TolueneK₂CO₃[3]

Note: The yields presented are as reported in the cited literature and were achieved under the specific conditions of those studies. Direct comparison of yields should be made with caution due to variations in reaction parameters.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling under a Strict Inert Atmosphere

This protocol is a general procedure for a Suzuki-Miyaura coupling requiring the exclusion of oxygen.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply and Schlenk line

Procedure:

  • Vessel Preparation: Place a magnetic stir bar in a Schlenk flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Addition of Solids: Under a positive flow of inert gas, add the aryl halide, arylboronic acid, palladium catalyst, and base to the Schlenk flask.

  • Inerting the Vessel: Seal the flask with a rubber septum. Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this "evacuate-backfill" cycle a total of three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling under Aerobic (Air) Conditions

This protocol is a general procedure for a Suzuki-Miyaura coupling that has been shown to be tolerant of air.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Phenylboronic acid (0.65 mmol, 1.3 equiv)

  • Catalyst (e.g., PdCu@Ti₃C₂, 10 mg)

  • Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., Water, 5 mL)

  • Reaction vial or flask

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide, phenylboronic acid, catalyst, and base.

  • Solvent Addition: Add the solvent to the vial.

  • Reaction: Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 80 °C) for the required time (e.g., 1 hour). The reaction is performed open to the atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Pd(0)L2  Reductive  Elimination Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Di-organic Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester + Base Ar'-B(OR)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Oxygen Start Low Yield or Reaction Failure Q1 Was the reaction run under an inert atmosphere? Start->Q1 A1_Yes Check other parameters: - Catalyst activity - Reagent purity - Base/Solvent choice Q1->A1_Yes Yes A1_No Oxygen contamination is a likely cause. Q1->A1_No No Q2 Is there a black precipitate? A1_No->Q2 A2_Yes Palladium black formation. Catalyst has decomposed. Q2->A2_Yes Yes Q3 Is there significant homocoupling product? Q2->Q3 No Solution Implement rigorous inert atmosphere techniques: - Degas solvents - Purge flask (evacuate/backfill x3) - Use Schlenk line or glovebox A2_Yes->Solution Q3->A1_Yes No A3_Yes Pd(0) oxidation to Pd(II) is promoting homocoupling. Q3->A3_Yes Yes A3_Yes->Solution

Caption: Troubleshooting workflow for oxygen-related issues.

References

Validation & Comparative

A Comparative Analysis of (3-(2-Hydroxyethyl)phenyl)boronic acid and Structurally Related Phenylboronic Acids via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for the selected phenylboronic acid derivatives. These compounds provide a basis for predicting the chemical shifts for (3-(2-Hydroxyethyl)phenyl)boronic acid, with Phenylboronic acid serving as the unsubstituted baseline, 4-(Hydroxymethyl)phenyl)boronic acid as a positional isomer, and 3-Aminophenylboronic acid illustrating the effect of a different electron-donating group at the meta position.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic ProtonsOther ProtonsSolvent
Phenylboronic acid7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t)[1]8.0 (s, 2H, B(OH)₂)DMSO-d₆
4-(Hydroxymethyl)phenyl)boronic acid7.71 (d), 7.27 (d)5.18 (t, 1H, OH), 4.47 (d, 2H, CH₂)DMSO-d₆
3-Aminophenylboronic acid7.05-6.95 (m), 6.85-6.75 (m)5.1 (br s, 2H, NH₂)DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundAromatic CarbonsOther CarbonsSolvent
Phenylboronic acid134.5, 131.5, 127.8-DMSO-d₆
4-(Hydroxymethyl)phenyl)boronic acid145.1, 134.0, 128.5, 125.163.2 (CH₂)DMSO-d₆
3-Aminophenylboronic acid148.2, 134.0, 118.5, 115.9, 115.2-DMSO-d₆

Experimental Protocols

The following is a general methodology for acquiring ¹H and ¹³C NMR spectra for phenylboronic acid derivatives, based on standard laboratory practices.

Sample Preparation: Approximately 5-10 mg of the boronic acid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 75, 100, or 125 MHz. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

Structural Comparison of Phenylboronic Acid Derivatives

The following diagram illustrates the structural relationship between this compound and the compared analogs.

G Structural Comparison of Phenylboronic Acids cluster_target Target Compound cluster_analogs Comparative Analogs Target This compound PBA Phenylboronic acid Target->PBA Unsubstituted Parent HMPBA 4-(Hydroxymethyl)phenyl)boronic acid Target->HMPBA Positional Isomer APBA 3-Aminophenylboronic acid Target->APBA Different meta-substituent

Caption: Structural relationships between the target compound and its analogs.

Predicted NMR Signals for this compound

Based on the data from the analogs, the following predictions can be made for the ¹H and ¹³C NMR spectra of this compound in DMSO-d₆:

  • ¹H NMR: The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methylene protons of the hydroxyethyl group would be expected to show two triplets, one for the CH₂ adjacent to the aromatic ring (around 2.7-2.9 ppm) and another for the CH₂ attached to the hydroxyl group (around 3.6-3.8 ppm). The hydroxyl proton would likely appear as a broad singlet.

  • ¹³C NMR: The aromatic carbons would be expected in the 125-145 ppm region. The carbon attached to the boron atom would likely be the most downfield among the aromatic signals. The two methylene carbons of the hydroxyethyl group would be expected to appear around 40 ppm (Ar-CH₂) and 60 ppm (CH₂-OH).

This comparative guide provides a framework for interpreting the NMR spectra of this compound by leveraging data from structurally similar compounds. The provided experimental protocols and structural diagrams further aid in understanding and utilizing this important class of molecules in research and development.

References

11B NMR Spectroscopy: A Powerful Tool for the Analysis of Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 11B Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of phenylboronic acids. This guide provides a comparative analysis of 11B NMR data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this essential analytical technique.

Phenylboronic acids and their derivatives are crucial building blocks in organic synthesis, catalysis, and the development of sensors and therapeutics. Their unique ability to reversibly bind with diols makes them particularly valuable in carbohydrate recognition and drug delivery systems. A thorough understanding of their structure, reactivity, and binding properties is paramount, and 11B NMR spectroscopy has emerged as a particularly convenient and insightful tool for this purpose.[1][2][3] This guide delves into the principles of 11B NMR for phenylboronic acid analysis, presents comparative data for common derivatives, and offers standardized protocols to ensure reproducible results.

The Power of 11B NMR in Phenylboronic Acid Analysis

Boron-11 (¹¹B) is a quadrupolar nucleus with a natural abundance of 80.1%, making it a sensitive nucleus for NMR spectroscopy.[1] The chemical shift (δ) in a ¹¹B NMR spectrum is highly sensitive to the electronic environment and coordination geometry of the boron atom. This sensitivity allows for the clear distinction between the trigonal planar (sp²) hybridized boronic acid and the tetrahedral (sp³) hybridized boronate species that forms upon interaction with Lewis bases, such as hydroxide ions or diols.[1][4]

The sp² hybridized boron in a phenylboronic acid typically resonates at a downfield chemical shift, while the formation of a tetrahedral sp³ boronate species results in a significant upfield shift.[1] This distinct change in chemical shift provides a powerful handle to monitor various phenomena, including:

  • Determination of pKa: By monitoring the ¹¹B NMR spectra as a function of pH, the equilibrium between the neutral boronic acid and the anionic boronate can be observed, allowing for the accurate determination of the acid dissociation constant (pKa).[1][2][3]

  • Studying Diol Binding: The interaction of phenylboronic acids with diols to form cyclic boronate esters can be readily followed by the appearance of new upfield signals corresponding to the sp³ hybridized boron in the ester.[1][2][3]

  • Quantitative Analysis: 11B NMR can also be employed for the quantitative determination of boron-containing compounds, offering a viable alternative to techniques like inductively coupled plasma-mass spectrometry (ICP-MS).[5][6]

Comparative Analysis of Phenylboronic Acids using 11B NMR

The electronic nature of substituents on the phenyl ring can significantly influence the Lewis acidity of the boron center and, consequently, the ¹¹B NMR chemical shift. The following table summarizes the ¹¹B NMR chemical shifts for a selection of common phenylboronic acids in their sp² and sp³ hybridized states.

Phenylboronic Acid DerivativeSubstituent11B Chemical Shift (δ, ppm) - sp² (Acidic pH)11B Chemical Shift (δ, ppm) - sp³ (Basic pH)Reference
Phenylboronic acid-H~29.2~3.2[7]
4-Methoxyphenylboronic acid4-OCH₃Not explicitly foundNot explicitly found
4-Chlorophenylboronic acid4-ClNot explicitly foundNot explicitly found
4-Nitrophenylboronic acid4-NO₂Not explicitly foundNot explicitly found
2-Methylphenylboronic acid2-CH₃Not explicitly foundNot explicitly found[8]

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

Reproducible and high-quality ¹¹B NMR data relies on standardized experimental procedures. Below are detailed protocols for sample preparation and data acquisition.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that is compatible with the phenylboronic acid and any other reagents. Common solvents include D₂O, CD₃OD, or mixtures thereof. For quantitative analysis, ensure the sample is fully dissolved.

  • Concentration: A concentration of approximately 10-20 mM is generally sufficient for obtaining good quality spectra.[7] For quantitative ¹¹B NMR (qNMR), precise weighing of the sample and an internal standard is crucial.

  • pH Adjustment: For pKa determination or pH-dependent binding studies, adjust the pH of the sample using dilute solutions of DCl or NaOD. Measure the final pD using a calibrated pH meter and apply the appropriate correction (pD = pH_reading + 0.4).

  • NMR Tubes: Use quartz NMR tubes to avoid the broad background signal from borosilicate glass that can interfere with the detection of broad boron signals.[1][8]

11B NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Frequency: The ¹¹B resonance frequency will depend on the magnetic field strength of the spectrometer (e.g., 160 MHz on an 11.7 T instrument).[8]

  • Referencing: The ¹¹B chemical shifts are typically referenced externally to BF₃·OEt₂ (δ = 0.0 ppm).[8][9]

  • Acquisition Parameters:

    • Pulse Program: A simple one-pulse experiment is usually sufficient.

    • Acquisition Time (at): Typically 0.1 - 0.2 seconds.

    • Relaxation Delay (d1): A delay of 1-5 times the longitudinal relaxation time (T₁) of the boron nucleus is recommended for quantitative measurements. For qualitative analysis, a shorter delay can be used.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. Typically, 1024 to 4096 scans are adequate.[1]

  • Data Processing:

    • Apodization: Apply an exponential line broadening of 1-5 Hz to improve the signal-to-noise ratio.

    • Baseline Correction: A polynomial baseline correction is often necessary to obtain a flat baseline.

Visualizing Workflows and Equilibria

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the chemical equilibria involved in the ¹¹B NMR analysis of phenylboronic acids.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Phenylboronic Acid B Dissolve in Deuterated Solvent A->B C Add Diol (for binding studies) B->C D Adjust pH C->D E Transfer to Quartz NMR Tube D->E F Insert Sample into Spectrometer E->F G Tune and Match Probe F->G H Acquire 11B NMR Spectrum G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Integrate Signals J->K L Analyze Chemical Shifts K->L

Caption: Experimental workflow for 11B NMR analysis of phenylboronic acids.

equilibrium_diagram cluster_species Chemical Equilibria of Phenylboronic Acid PBA Phenylboronic Acid (sp2, downfield δ) Boronate Phenylboronate (sp3, upfield δ) PBA->Boronate + OH- / - H2O Ester Boronate Ester (sp3, upfield δ) PBA->Ester + Diol / - 2H2O Boronate->PBA - OH- / + H2O Ester->PBA - Diol / + 2H2O

Caption: Equilibria of phenylboronic acid species observed by 11B NMR.

Conclusion

11B NMR spectroscopy stands out as an indispensable technique for the comprehensive analysis of phenylboronic acids. Its ability to directly probe the boron center provides invaluable information on structure, acidity, and intermolecular interactions. By following standardized protocols and leveraging the comparative data presented, researchers can confidently employ ¹¹B NMR to accelerate their research and development efforts in fields ranging from synthetic chemistry to drug discovery.

References

The Suzuki-Miyaura Coupling: A Comparative Guide to the Reactivity of Boronic Acids vs. Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing these reactions is the choice of the organoboron reagent: the more traditional boronic acid or its corresponding ester. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform the rational selection of the optimal reagent for a given synthetic challenge.

The Reactivity-Stability Trade-Off

The central difference between boronic acids and their boronic ester counterparts lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[1][2][3][4][5] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2][6]

However, this increased reactivity comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can diminish their shelf-life and negatively impact reaction yields.[1][2]

Conversely, boronic esters, with the pinacol esters being a prominent example, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1][2] This stability makes them particularly advantageous for multi-step syntheses and in high-throughput screening applications where reagent longevity and purity are paramount.[2] While it has been widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, recent studies have shown that boronic esters can also undergo transmetalation directly without prior hydrolysis.[7][8][9]

Quantitative Performance Comparison

Kinetic studies of the transmetalation step in the Suzuki-Miyaura reaction provide quantitative insight into the relative reactivity of various boronic acids and their ester derivatives. The following table summarizes key data from such a study.

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic Acid5.78 ± 0.131.0
24-Fluorophenylboronic Acid Pinacol Estera~0.3 (estimated from reaction time)
34-Fluorophenylboronic Acid Neopentyl Estera~5.5 (estimated from reaction time)
44-Fluorophenylboronic Acid Glycol Ester133 ± 7.0~23
54-Fluorophenylboronic Acid Dimethyl Ester121 ± 3.1~21
6Boroxine of 4-Fluorophenylboronic Acid53.9 ± 0.7~9.3
7α-Hydroxyisobutyrate 4-Fluorophenylboronic Ester2.26 ± 0.31~0.4

a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[1][7] Data sourced from structural, kinetic, and computational investigations into the role of boronic esters in the Suzuki-Miyaura reaction.[7]

The data reveals that while the commonly used pinacol boronic ester is less reactive than the parent boronic acid, other esters, such as the glycol and dimethyl esters, exhibit significantly enhanced reaction rates.[7] This suggests that the choice of the esterifying diol can be used to tune the reactivity of the organoboron reagent.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Reagent Activation Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L2 Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid Ar'-B(OH)2 (Boronic Acid) Activated_Boron [Ar'-B(OH)3]- or [Ar'-B(OR)2OH]- Boronic_Acid->Activated_Boron Boronic_Ester Ar'-B(OR)2 (Boronic Ester) Boronic_Ester->Activated_Boron Base Base (e.g., K2CO3, OH-) Base->Activated_Boron Activated_Boron->Transmetalation Enters Cycle

General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible experimental results. Below are representative protocols for a general Suzuki-Miyaura coupling reaction and for the kinetic analysis of the transmetalation step.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol can be adapted to compare the reactivity of a specific boronic acid and its corresponding boronic ester.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronic ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronic ester, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by a suitable method, such as column chromatography.[2]

Kinetic Analysis of Pre-transmetalation Complexes via ¹⁹F NMR

This method allows for the determination of the rate of the transmetalation step.

Procedure:

  • A solution of a dimeric palladium complex is prepared in a suitable solvent (e.g., THF) and cooled to -78 °C.

  • A solution of the boronic ester (1.0 equivalent per palladium) in the same solvent is added.

  • The reaction mixture is warmed to the desired temperature (e.g., -30 °C).

  • The progress of the reaction is monitored by acquiring ¹⁹F NMR spectra at regular time intervals.

  • The formation of the cross-coupling product is expected to follow first-order behavior, allowing for the calculation of the rate constant (k).[7][10]

Conclusion

The choice between a boronic acid and a boronic ester in Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthesis.

Choose a boronic acid when:

  • High reactivity and short reaction times are desired.

  • The stability of the reagent is not a major concern.

Choose a boronic ester when:

  • Enhanced stability and a long shelf-life are critical.

  • High purity of the starting material is essential for subsequent steps.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[2]

Ultimately, the superior stability and handling characteristics of boronic esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[2] The ability to tune reactivity through the choice of the esterifying group further enhances the utility of boronic esters in modern organic synthesis.

References

A Head-to-Head Comparison: Potassium Organotrifluoroborates Emerge as Robust Alternatives to Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of more stable, efficient, and versatile reagents is a constant driver of innovation. In the landscape of organoboron chemistry, potassium organotrifluoroborates are increasingly challenging the dominance of traditional boronic acids, especially in palladium-catalyzed cross-coupling reactions. Their superior stability, ease of handling, and robust performance present significant advantages for the synthesis of complex molecules.

Boronic acids have long been workhorses in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent limitations, including susceptibility to decomposition and challenging purification, have prompted the search for more reliable alternatives.[1] Potassium organotrifluoroborates ([R-BF₃]K) have risen to this challenge, offering a unique combination of stability and reactivity that addresses many of the shortcomings of their predecessors.[2][3]

Key Advantages of Potassium Organotrifluoroborates

The primary distinction between these two classes of reagents lies in the coordination state of the boron atom. In boronic acids (RB(OH)₂), the boron is trivalent and possesses a vacant p-orbital, rendering it susceptible to attack by oxygen and water, which can lead to decomposition.[4] In contrast, the boron in organotrifluoroborates is tetracoordinate, forming a stable "ate" complex with three fluorine atoms. This structural difference imparts several key benefits.[1]

  • Exceptional Stability: Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][5] This contrasts sharply with boronic acids, which can be prone to protodeboronation (cleavage of the C-B bond by a proton source) and oxidative decomposition.[4][6] Many organotrifluoroborates can be stored indefinitely at room temperature without special precautions.[4]

  • Ease of Handling and Stoichiometry: The stability of organotrifluoroborates simplifies their handling, as they do not require inert atmosphere techniques for storage or weighing.[5] Boronic acids, on the other hand, often exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate accurate stoichiometric measurements in reactions.[1][7]

  • Broader Functional Group Tolerance: The robust nature of the trifluoroborate group allows it to be carried through multi-step synthetic sequences where a more sensitive boronic acid might require protection and deprotection steps.[1]

  • Unique Reactivity: While highly stable, organotrifluoroborates can be readily activated under cross-coupling conditions to participate in the catalytic cycle. This activation typically involves a "slow release" of the corresponding boronic acid or a related reactive species in situ, which can minimize undesirable side reactions like homocoupling.[8][9]

dot

Figure 1. A comparison of the key properties of Boronic Acids and Potassium Organotrifluoroborates.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. While boronic acids are the traditional nucleophiles, potassium organotrifluoroborates have proven to be exceptionally effective, and in some cases, superior partners. The reaction tolerates a wide array of functional groups, and both electron-rich and electron-poor coupling partners can be used successfully.[10]

EntryAryl HalideOrganoboron ReagentCatalyst SystemBaseSolventYield (%)
14-BromoacetophenonePotassium VinyltrifluoroboratePdCl₂ (2 mol%), PPh₃ (6 mol%)Cs₂CO₃THF/H₂O79
24-IodoanisolePotassium VinyltrifluoroboratePdCl₂ (2 mol%), PPh₃ (6 mol%)Cs₂CO₃THF/H₂O72
34-BromobenzonitrilePotassium IsopropenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (3 mol%)Cs₂CO₃THF/H₂O95
42-BromomesitylenePotassium VinyltrifluoroboratePd(OAc)₂ (3 mol%), RuPhos (6 mol%)Cs₂CO₃Dioxane/H₂O77
54-Bromo-N,N-dimethylanilinePotassium N-(trifluoroboratomethyl)piperidinePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₂CO₃CPME/H₂O82
63-BromopyridinePotassium PhenyltrifluoroboratePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₂CO₃Toluene/H₂O91

Data compiled from multiple sources to illustrate typical reaction efficiencies.[7][10][11]

The data demonstrates that potassium organotrifluoroborates are versatile coupling partners, reacting efficiently with a range of aryl halides, including sterically hindered substrates (Entry 4) and heteroaromatics (Entry 6).[7][10]

Experimental Protocols

1. Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This procedure illustrates the straightforward conversion of a boronic acid to its corresponding trifluoroborate salt.[1]

  • Reagents: Phenylboronic acid (1.0 eq), Methanol, Potassium hydrogen fluoride (KHF₂, 3.0 eq), Water.

  • Procedure:

    • Dissolve phenylboronic acid in methanol.

    • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

    • Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate typically forms immediately.

    • Stir the mixture for 30 minutes at room temperature.

    • Isolate the product by vacuum filtration, wash with cold methanol, and dry under vacuum. The conversion is often quantitative.[4]

2. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of the coupling of an aryl bromide with a potassium organotrifluoroborate.[5][11]

  • Reagents: Aryl bromide (1.0 eq), Potassium organotrifluoroborate (1.05-1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Ligand (e.g., SPhos or RuPhos, 4 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq), Solvent (e.g., Toluene/Water or THF/Water).

  • Procedure:

    • To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, potassium organotrifluoroborate, and base.

    • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent system (e.g., Toluene and deionized water).

    • In a separate vial, combine the palladium catalyst and ligand, then add this mixture to the reaction tube under a positive pressure of inert gas.

    • Seal the Schlenk tube and heat the reaction mixture (e.g., 80-100 °C) in a preheated oil bath with vigorous stirring for the required time (monitored by TLC or GC/MS).

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Suzuki_Miyaura_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling Start 1. Combine Reagents Reagents Aryl Halide [R-BF₃]K Base Start->Reagents In Schlenk tube Inert 2. Establish Inert Atmosphere Reagents->Inert Evacuate/Backfill Ar Solvent 3. Add Solvents Inert->Solvent Catalyst 4. Add Catalyst/Ligand Solvent->Catalyst Heat 5. Heat and Stir Catalyst->Heat Seal and heat Workup 6. Aqueous Workup Heat->Workup Cool to RT Purify 7. Purification Workup->Purify Extract & Dry Product Final Product Purify->Product Column Chromatography

Figure 2. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Potassium organotrifluoroborates represent a significant advancement in organoboron chemistry, offering a powerful and practical alternative to boronic acids. Their exceptional stability simplifies handling and storage, while their performance in demanding reactions like the Suzuki-Miyaura cross-coupling is excellent.[2][4] For researchers in drug discovery and process development, where reproducibility, reliability, and ease of use are paramount, the advantages offered by potassium organotrifluoroborates make them an indispensable tool for modern organic synthesis.[5]

References

A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] The choice of the palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and catalyst loading. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for your specific synthetic needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is dependent on various factors, including the nature of the substrates, the solvent system, the base employed, and the reaction temperature. The following table summarizes the performance of several widely used palladium catalysts under specific, representative reaction conditions. It is important to note that direct comparisons can be challenging as optimal conditions may vary for each catalytic system.[1]

Catalyst/PrecatalystLigandSubstrate 1 (Aryl Halide)Substrate 2 (Boronic Acid)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄PPh₃4-IodotoluenePhenylboronic acidK₂CO₃Toluene/H₂O8012~95--
Pd(OAc)₂SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1002>99--
PdCl₂(dppf)dppf1-Chloro-2-nitrobenzenePhenylboronic acidK₂CO₃Dioxane/H₂O1001692[1]--
Pd₂(dba)₃P(t-Bu)₃Aryl ChloridesArylboronic acidsK₃PO₄DioxaneRT2-485-98--
PEPPSI-IPrIPr (NHC)4-ChlorotoluenePhenylboronic acidK₂CO₃t-AmylOH1001>99--
HCP-Pd-PEPPSI-3PEPPSI-3Various aryl halidesVarious arylboronic acids----up to 99-1.23 x 10⁴[2]
Palladacycle-Aryl iodidesArylboronic acids-----10⁶ - 10⁷[3]10⁵ - 10⁶[3]

Note: Data is compiled from various sources and represents typical performance. TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on catalyst loading and reaction kinetics and are not always reported under standard conditions. "RT" denotes room temperature.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and catalysts.[1][4]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Water (deoxygenated, 1 mL)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent and deoxygenated water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Reaction

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.[5][6] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Boronic Acid, & Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Reagents->Inert_Atmosphere Glassware Dry Reaction Glassware Glassware->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst Inert_Atmosphere->Add_Catalyst Add_Solvents Add Solvents Add_Catalyst->Add_Solvents Heating Heat and Stir Add_Solvents->Heating Quench Cool and Quench Reaction Heating->Quench Reaction Monitoring (TLC/GC-MS) Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (e.g., Chromatography) Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure Product

References

Confirming Suzuki Coupling Success: A Spectroscopic Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the Suzuki-Miyaura coupling is a cornerstone reaction for forging carbon-carbon bonds, pivotal in the creation of novel biaryl compounds. However, the synthesis is only half the journey; rigorous confirmation of the product's structure is paramount. This guide provides a detailed comparison of common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to validate the structure of Suzuki coupling products, complete with experimental data and protocols.

At a Glance: Comparing Spectroscopic Techniques

A multi-faceted approach to product validation is often the most robust, with each technique offering unique insights into the molecular structure. The following table compares the information obtained from NMR, MS, and IR spectroscopy for a hypothetical Suzuki coupling reaction yielding a substituted biphenyl product.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons.Provides detailed structural information for unambiguous identification. Its quantitative nature allows for purity assessment.[1]Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.[1]
¹³C NMR Spectroscopy The number of unique carbon atoms and their chemical environment.Complements ¹H NMR for a complete structural assignment.Lower sensitivity and longer acquisition times compared to ¹H NMR.[1]
2D NMR (COSY, HSQC, HMBC) Through-bond correlations between nuclei (H-H, C-H), definitively identifying the newly formed C-C bond.[2]Unambiguous structure elucidation, even for complex molecules with overlapping 1D NMR signals.[2]Longer experiment times compared to 1D NMR.
Mass Spectrometry (GC-MS, LC-MS) Molecular weight of the product and fragmentation patterns.High sensitivity, excellent for confirming molecular weight and assessing purity. Can be used for reaction monitoring.[2]Provides limited structural information on its own. Not suitable for non-volatile or thermally labile compounds (GC-MS).[2][3]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.Quick and simple method to monitor the disappearance of starting material functional groups (e.g., C-Br stretch) and the appearance of product features.[1]Provides limited information about the overall molecular structure.[1]

In-Depth Analysis with Experimental Data

To illustrate the power of these techniques, let's consider the formation of a generic substituted biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for confirming the successful synthesis of Suzuki coupling products by providing a detailed map of the carbon-hydrogen framework.[1]

Key Diagnostic Signals for Biphenyl Formation:

  • ¹H NMR: The aromatic region (typically 6.5-8.5 ppm) will show a complex pattern of signals corresponding to the protons on both aromatic rings. The integration of these signals should match the expected number of protons. Disappearance of signals corresponding to the starting materials is a key indicator of reaction completion.

  • ¹³C NMR: The appearance of new aromatic carbon signals and the disappearance of the carbon signal bonded to the halide in the starting material are indicative of product formation. Quaternary carbon signals (carbons with no attached protons) are often observed in the 130-145 ppm range.

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for definitively confirming the new C-C bond. A correlation between a proton on one aromatic ring and the carbon on the other ring to which it is now bonded provides direct evidence of the successful coupling.[2][4]

Typical Quantitative Data for a Substituted Biphenyl:

NucleusType of SignalTypical Chemical Shift (ppm)Key Information
¹HAromatic Protons6.5 - 8.5Confirms the presence of the aromatic rings.
¹³CAromatic CH110 - 135Provides information on the carbon skeleton.
¹³CQuaternary Carbons (including C-C link)130 - 145Identifies the point of coupling.
Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry is an excellent technique for quickly confirming the molecular weight of the desired product and assessing the purity of the reaction mixture. It can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation of components before detection.[3][5][6][7]

Key Diagnostic Information:

  • Molecular Ion Peak (M⁺): The presence of a peak corresponding to the molecular weight of the expected biphenyl product is the primary indicator of its formation.

  • Isotopic Pattern: For products containing bromine or chlorine, the characteristic isotopic pattern of these halogens will be absent in the product's mass spectrum, while being present in the spectrum of the unreacted starting material.[8]

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure of the biphenyl product. A common fragmentation is the cleavage of the newly formed C-C bond, leading to fragment ions corresponding to the individual aromatic rings.[9][10]

Example Quantitative Data:

For the reaction of 4-bromoaniline with phenylboronic acid to form 4-aminobiphenyl:[8]

CompoundExpected [M+H]⁺ (m/z)Key Feature
4-bromoaniline (starting material)171.9 / 173.9Characteristic bromine isotope pattern (approx. 1:1 ratio).[8]
4-aminobiphenyl (product)170.1Absence of the bromine isotope pattern.[8]
Infrared (IR) Spectroscopy: A Quick Check for Reaction Progress

While not as structurally informative as NMR or MS, IR spectroscopy is a fast and simple method to monitor the progress of a Suzuki coupling reaction by observing changes in key functional group absorptions.[11]

Key Diagnostic Bands:

  • Disappearance of C-X Stretch: The disappearance of the carbon-halogen (C-Br, C-I) stretching band from the starting material is a strong indication that the reaction is proceeding.

  • Changes in the "Fingerprint" Region: The region below 1500 cm⁻¹ will show changes as the starting materials are consumed and the biphenyl product is formed.

  • Aromatic C-H and C=C Stretches: The presence of aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and C=C stretching vibrations (around 1600-1450 cm⁻¹) will be present in both starting materials and products, but their specific patterns may change.[12]

Typical Quantitative Data:

VibrationTypical Wavenumber (cm⁻¹)Indication
Aromatic C-H Stretch3100 - 3000Presence of aromatic rings.[12]
Alkane C-H Stretch3000 - 2850Presence of alkyl substituents.[12]
Aromatic C=C Stretch1600 - 1450Presence of aromatic rings.[12]
C-Br Stretch680 - 515Presence of aryl bromide starting material.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

Protocol for NMR Analysis of a Suzuki Coupling Product
  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

  • 1D ¹³C NMR Acquisition: Acquire a standard ¹³C NMR spectrum, possibly using DEPT to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate each proton with its directly attached carbon.[4][13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Run a standard HMBC experiment to observe correlations between protons and carbons over two to three bonds. This is critical for identifying the C-C bond formed during the coupling.[4][14]

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign the full structure of the biphenyl product.

Protocol for GC-MS Analysis of a Suzuki Coupling Reaction
  • Sample Preparation: Take a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, 1 mL). If necessary, quench the reaction first. Filter the diluted sample through a small plug of silica gel or a syringe filter to remove non-volatile components.

  • GC Method:

    • Injector: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).

    • Column: Use a column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular weights of the starting materials and the expected product (e.g., 50-400 m/z).

  • Data Analysis: Analyze the chromatogram to determine the retention times of the components and the mass spectrum of each peak to identify the product and any remaining starting materials.

Protocol for FT-IR Analysis
  • Sample Preparation:

    • Liquids: A drop of the liquid sample can be placed between two KBr or NaCl plates.

    • Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectrum of the product with that of the starting materials.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships in confirming a Suzuki coupling product.

Suzuki_Workflow cluster_reaction Suzuki Coupling Reaction cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Reactants Aryl Halide + Arylboronic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction NMR NMR (1D & 2D) Reaction->NMR Purified Product MS Mass Spec (GC-MS/LC-MS) Reaction->MS Reaction Aliquot IR IR Spectroscopy Reaction->IR Product or Reaction Mixture Confirmation Confirmed Product Structure NMR->Confirmation MS->Confirmation IR->Confirmation Logic_Confirmation suzuki Successful Suzuki Coupling? new_cc Formation of new C-C bond suzuki->new_cc Yes nmr NMR Evidence new_cc->nmr ms MS Evidence new_cc->ms ir IR Evidence new_cc->ir hmbc HMBC correlation between rings nmr->hmbc mol_ion Correct Molecular Ion Peak ms->mol_ion cbr_loss Disappearance of C-Br stretch ir->cbr_loss confirmed Product Structure Confirmed hmbc->confirmed mol_ion->confirmed cbr_loss->confirmed

References

A Researcher's Guide to HPLC Purity Assessment of Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for determining the purity of boronic acid reagents, which are pivotal in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate HPLC method is critical for accurate purity assessment and ensuring the quality of these reagents for applications in research and drug development. This guide provides a comparative overview of common HPLC methods, supported by experimental data and detailed protocols.

Overview of HPLC Methods for Boronic Acid Analysis

The primary challenge in the HPLC analysis of boronic acids and their derivatives, such as pinacol esters, is their unique chemical properties. These include their polarity, potential for on-column degradation (hydrolysis of esters), and the tendency of some boronic acids to form boroxines (anhydrides). The most prevalent HPLC techniques employed are Reversed-Phase HPLC (RP-HPLC) and, increasingly, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Reversed-Phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. Method development often focuses on optimizing the mobile phase pH and the stationary phase chemistry to achieve adequate retention and prevent on-column sample degradation.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages in terms of speed, resolution, and sensitivity. The use of mass spectrometry provides definitive peak identification and the ability to characterize impurities.

Comparative Analysis of HPLC Methods

The choice of HPLC method depends on the specific boronic acid, its potential impurities, and the analytical requirements (e.g., routine quality control vs. trace impurity analysis). Below is a comparison of different approaches.

Reversed-Phase HPLC (RP-HPLC) Method Comparison

The selection of the column and mobile phase is critical in RP-HPLC for achieving optimal separation of boronic acids and their impurities.

ParameterMethod 1: C18 Column with Acidic Mobile PhaseMethod 2: Phenyl Column with Acidic Mobile PhaseMethod 3: T3 Column with Acidic Mobile PhaseMethod 4: C18 Column with No pH Modifier (for Esters)
Stationary Phase C18PhenylT3 (less hydrophobic than C18)C18 (low silanol activity)
Typical Analytes Broad range of boronic acidsBoronic acids containing phenyl ringsEarly-eluting (more polar) boronic acidsBoronic acid pinacol esters
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in WaterWater
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrileAcetonitrile
Key Advantages Good retention for many boronic acids.Enhanced selectivity for aromatic analytes.Improved retention of polar compounds.[1]Minimizes on-column hydrolysis of esters.[2]
Considerations May require optimization for very polar analytes.Crucial to use a column with low silanol activity.[2]
High-Throughput and High-Sensitivity Method Comparison

For rapid analysis and detection of trace impurities, UPLC-MS methods are superior.

ParameterUPLC-MS Method 1UPLC-MS/MS Method 2 (Trace Analysis)
Instrumentation UPLC coupled with a single quadrupole or time-of-flight (TOF) MSUPLC coupled with a triple quadrupole MS (MS/MS)
Stationary Phase Acquity BEH C18Agilent Poroshell HPH C18
Mobile Phase A 10 mM Ammonium Acetate in Water0.1% Ammonia in Water
Mobile Phase B AcetonitrileAcetonitrile
Key Advantages Fast analysis times (e.g., 1-minute run time), high throughput, good for reaction monitoring.[3][4]High sensitivity (LODs in the low ppm range), ideal for quantifying potential genotoxic impurities.[5]
Detection UV and ESI-MSESI-MS/MS in Multiple Reaction Monitoring (MRM) mode
Reported LOQ ~1.0 µg/mL for many boronic acids.[3][4]As low as 0.05 ppm relative to the active pharmaceutical ingredient.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the discussed HPLC methods.

Protocol 1: General Purity Assessment of Boronic Acids by RP-HPLC

This protocol is a starting point for the separation of a mixture of boronic acids and can be adapted based on the specific analytes.

  • LC System: Standard HPLC system with PDA detector

  • Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Linear gradient from 5% to 95% B over 10-15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in a mixture of water and acetonitrile.

Protocol 2: Purity Analysis of Boronic Pinacol Esters with Minimized Hydrolysis

This method is optimized to prevent the on-column hydrolysis of boronic esters.

  • LC System: Standard HPLC system with PDA detector

  • Column: Waters XTerra MS C18, 4.6 x 50 mm[2]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% A to 20% A over 5 minutes, hold for 1.6 minutes, then return to initial conditions.[2]

  • Flow Rate: 1.2 mL/min[2]

  • Column Temperature: 35 °C[2]

  • Detection: UV at 220 nm[2]

  • Injection Volume: 2 µL[2]

  • Sample Diluent: 100% Acetonitrile to prevent hydrolysis prior to injection.[2]

Protocol 3: High-Throughput UPLC-MS Analysis of Boronic Acids

This method is suitable for rapid analysis, for example, in reaction monitoring.

  • LC System: UPLC system coupled to an ESI-MS detector

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[3][4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A rapid gradient with a total run time of 1-2 minutes

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV and ESI-MS (positive or negative mode depending on the analyte)

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the HPLC methods described.

HPLC_Workflow_1 cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_data Data Analysis Sample Boronic Acid Sample Dissolution Dissolve in Water/Acetonitrile Sample->Dissolution Injector Injector Dissolution->Injector Column C18 or Phenyl or T3 Column Injector->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment (% Area) Chromatogram->Purity

Caption: General RP-HPLC workflow for boronic acid purity.

HPLC_Workflow_2 cluster_prep Sample Preparation (Ester) cluster_hplc RP-HPLC System (Hydrolysis Minimization) cluster_data Data Analysis Sample Boronic Ester Sample Dissolution Dissolve in 100% Acetonitrile Sample->Dissolution Injector Injector Dissolution->Injector Column Low-Silanol C18 (No pH Modifier in Mobile Phase) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Ester Purity (Minimal Acid Peak) Chromatogram->Purity

Caption: Workflow for boronic ester analysis to minimize hydrolysis.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS System cluster_data Data Analysis Sample Boronic Acid Sample Dilution Dilute in Mobile Phase Sample->Dilution Injector Injector Dilution->Injector Column Sub-2µm C18 Column Injector->Column UV_Detector UV Detector Column->UV_Detector MS_Detector Mass Spectrometer UV_Detector->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Spectra Mass Spectra MS_Detector->Spectra Quant Quantification & Impurity ID TIC->Quant Spectra->Quant

Caption: High-throughput UPLC-MS workflow for boronic acids.

References

Navigating Reactivity: A Comparative Guide to Positional Isomers of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, particularly in pharmaceutical and materials science. The choice of the boronic acid coupling partner is critical, and seemingly subtle changes, such as the position of a substituent on a phenylboronic acid ring, can dramatically influence reaction outcomes. This guide provides an objective comparison of the reactivity differences between ortho, meta, and para isomers of substituted phenylboronic acids, supported by experimental data, to aid in rational substrate selection and reaction optimization.

The Decisive Factors: Steric and Electronic Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a delicate interplay of two key factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent influences the nucleophilicity of the aryl group attached to the boron atom. Electron-donating groups (EDGs) generally increase the electron density on the aryl ring, making it more nucleophilic and often accelerating the crucial transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can slow down transmetalation.

  • Steric Hindrance: The spatial arrangement of the substituent relative to the boronic acid group plays a significant role. Ortho-substituents, due to their proximity to the reaction center, can sterically hinder the approach of the boronic acid to the palladium catalyst, impeding the formation of the necessary intermediate for transmetalation. This steric clash is the most significant factor leading to the generally lower reactivity of ortho-isomers.

The cumulative effect of these factors leads to a general reactivity trend for positional isomers in Suzuki-Miyaura coupling: para > meta >> ortho .

Quantitative Comparison of Isomer Reactivity

To illustrate the impact of substituent position, the following table summarizes the performance of nitrophenylboronic acid isomers in the Suzuki-Miyaura coupling with 4-bromoanisole. The nitro group is a strong electron-withdrawing group.

IsomerSubstituentAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid-NO₂4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100295
m-Nitrophenylboronic acid-NO₂4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O100488
o-Nitrophenylboronic acid-NO₂4-BromoanisolePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1101245

Table 1: Comparison of Yields for Nitrophenylboronic Acid Isomers. This data clearly demonstrates the reactivity trend, with the para-isomer providing the highest yield in the shortest time, followed by the meta-isomer. The ortho-isomer exhibits significantly lower reactivity, requiring a more active catalyst system, higher temperature, and longer reaction time to achieve a modest yield, underscoring the profound impact of steric hindrance.

Visualizing the Reaction Dynamics

To better understand the underlying principles, the following diagrams illustrate the key mechanistic steps and experimental workflows.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_ortho ortho-Isomer cluster_meta_para meta- & para-Isomers ortho-BA ortho-Substituted Phenylboronic Acid Pd_complex_ortho Steric Hindrance ortho-BA->Pd_complex_ortho Difficult Approach Transmetalation Transmetalation (Ar-B(OH)2, Base) mp-BA meta- or para-Substituted Phenylboronic Acid Pd_complex_mp Facile Approach mp-BA->Pd_complex_mp Pd(0) Pd(0)Ln OxAdd Oxidative Addition (Ar'-X) Pd(0)->OxAdd Pd(II) Ar'-Pd(II)L2-X OxAdd->Pd(II) Pd(II)->Transmetalation Pd(II)_Ar Ar'-Pd(II)L2-Ar Transmetalation->Pd(II)_Ar RedElim Reductive Elimination Pd(II)_Ar->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Suzuki-Miyaura Catalytic Cycle with Isomer Comparison. The diagram highlights how steric hindrance from an ortho-substituent can impede the approach of the boronic acid to the palladium center, thus slowing down the crucial transmetalation step.

Kinetic_Workflow Experimental Workflow for Kinetic Analysis Start Reaction Setup: Aryl Halide, Boronic Acid Isomer, Base, Solvent, Internal Standard Inert Establish Inert Atmosphere (e.g., N2 or Ar) Start->Inert Equilibrate Equilibrate to Reaction Temperature Inert->Equilibrate Initiate Initiate Reaction: Add Pd Catalyst (t=0) Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Monitor Progress Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze by GC or HPLC Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Determine Determine Initial Rate Plot->Determine Repeat Repeat for Each Isomer Determine->Repeat Compare Compare Rate Constants (k) Repeat->Compare End Conclusion on Reactivity Compare->End

Figure 2: Workflow for Comparative Kinetic Studies. This diagram outlines the key steps for conducting a kinetic analysis to quantitatively compare the reactivity of different phenylboronic acid isomers.

Experimental Protocols

Below are detailed experimental protocols for a standard Suzuki-Miyaura coupling reaction and a procedure for conducting a kinetic study.

General Protocol for Suzuki-Miyaura Coupling of a Substituted Phenylboronic Acid

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid isomer (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid isomer, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol for a Comparative Kinetic Study

Objective: To determine the relative reaction rates of ortho-, meta-, and para-substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction.

Procedure:

  • Stock Solutions: Prepare stock solutions of the aryl halide, each boronic acid isomer, the base, the palladium catalyst, and an internal standard in the chosen reaction solvent.

  • Reaction Setup: In a series of reaction vials, add the appropriate volumes of the aryl halide, one of the boronic acid isomer stock solutions, the base stock solution, and the internal standard stock solution.

  • Inert Atmosphere and Equilibration: Seal the vials and purge with an inert gas. Place the vials in a temperature-controlled heating block and allow them to equilibrate to the desired reaction temperature.

  • Reaction Initiation: Initiate the reactions by adding a specific volume of the palladium catalyst stock solution to each vial at time t=0.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution (e.g., a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) in a suitable solvent).

  • Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each isomer. The initial rate of the reaction can be determined from the slope of the initial linear portion of this plot. By performing the experiment with varying concentrations of reactants, the rate law and the rate constant (k) for each isomer can be determined.

Conclusion

The positional isomerism of substituents on phenylboronic acids has a profound and predictable impact on their reactivity in Suzuki-Miyaura cross-coupling reactions. The general trend of para > meta >> ortho is a direct consequence of the interplay between electronic effects and, most significantly, steric hindrance. For researchers in drug discovery and materials science, a thorough understanding of these principles is crucial for designing efficient synthetic routes and predicting reaction outcomes. The provided data and protocols offer a framework for the rational selection of reagents and the systematic optimization of reaction conditions, ultimately enabling the more effective synthesis of target molecules.

Safety Operating Guide

Navigating the Safe Disposal of (3-(2-Hydroxyethyl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(2-Hydroxyethyl)phenyl)boronic acid, ensuring adherence to safety protocols and regulatory compliance. This compound, like other boronic acid derivatives, necessitates careful handling and disposal as hazardous waste.[1] Under no circumstances should this chemical or its containers be discarded in regular trash or discharged into the sanitary sewer system.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be performed within a certified chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves, such as nitrile or neoprene.
Body ProtectionA fully fastened lab coat.
Respiratory ProtectionUse in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[2]

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is critical for safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementGHS Code
Acute toxicity, OralHarmful if swallowedH302[1]
Skin corrosion/irritationCauses skin irritationH315[1]
Serious eye damage/eye irritationCauses serious eye irritationH319[1]
Acute toxicity, InhalationHarmful if inhaledH332[1]
Specific target organ toxicity - single exposureMay cause respiratory irritationH335[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. These containers should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".

2. Solid Waste Disposal:

  • Contaminated solid materials, including gloves, weighing paper, and bench paper, should be collected in a designated, sealed container for solid hazardous waste.

3. Liquid Waste Disposal:

  • Solutions containing this compound must be collected in a separate, sealed container for liquid hazardous waste.

  • Do not mix boronic acid waste with other incompatible waste streams.

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) in a chemical fume hood.

  • Collect Rinsate: The first rinsate and subsequent rinses must be collected and disposed of as liquid hazardous waste.

  • Final Disposal: After triple rinsing and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plastic.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for solid hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

6. Storage and Pickup:

  • Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Follow your institution's specific procedures for arranging the pickup and final disposal by a licensed hazardous waste management company.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Collection & Segregation cluster_3 Decontamination Procedure cluster_4 Final Disposal Pathway start Don appropriate PPE and work in a fume hood solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste empty_container Empty Stock Container start->empty_container collect_solid Collect in labeled 'Hazardous Solid Waste' container solid_waste->collect_solid collect_liquid Collect in labeled 'Hazardous Liquid Waste' container liquid_waste->collect_liquid decontaminate Decontaminate Container empty_container->decontaminate storage Store sealed waste containers in designated satellite accumulation area collect_solid->storage collect_liquid->storage triple_rinse Triple rinse with appropriate solvent decontaminate->triple_rinse collect_rinsate Collect all rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of clean, dry container per institutional guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid pickup Arrange for pickup by licensed hazardous waste disposal service storage->pickup

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (3-(2-Hydroxyethyl)phenyl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (3-(2-Hydroxyethyl)phenyl)boronic acid, including detailed operational and disposal plans to foster a secure research environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety information, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is crucial to minimize exposure and ensure a safe working environment.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar boronic acid compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes from dust, splashes, and irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation.[2][3] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.Protects skin from accidental spills and contact.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the solid compound or if dust may be generated.Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[2][3]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for safety. The following protocol outlines the key steps from preparation to post-handling cleanup.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before commencing work.[2]

    • All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • The work area should be clean and free of clutter to minimize the risk of spills.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

    • If preparing a solution, always add the solid to the liquid to minimize splashing.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[2]

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Well-Ventilated Work Area (Fume Hood) check_safety Verify Eyewash & Safety Shower Accessibility prep_area->check_safety don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) check_safety->don_ppe handle_chem Handle Compound in Fume Hood don_ppe->handle_chem avoid_dust Avoid Dust Generation handle_chem->avoid_dust collect_waste Collect Chemical Waste in Labeled Container handle_chem->collect_waste keep_closed Keep Container Closed avoid_dust->keep_closed decontaminate Decontaminate Work Surface keep_closed->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands dispose_waste Dispose as Hazardous Waste via EHS collect_waste->dispose_waste

Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[4]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2][5]

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid materials in a designated, sealed, and clearly labeled container for hazardous waste.[5]

    • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealed container for liquid hazardous waste.[5]

    • Do not mix boronic acid waste with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.[5]

  • Container Decontamination:

    • Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent in a chemical fume hood.[5]

    • The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[5]

    • After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional protocols.[5]

  • Final Disposal:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

    • Arrange for pickup and disposal by your institution's EHS personnel or a licensed hazardous waste disposal company.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with large volumes of water, but this must be confirmed with and approved by the local water authority.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.